Diphenylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPTMCRLHKPOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020539 | |
| Record name | Diphenylacetonitrile | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream or white solid; [Alfa Aesar MSDS] | |
| Record name | Diphenylacetonitrile | |
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Vapor Pressure |
0.000102 [mmHg] | |
| Record name | Diphenylacetonitrile | |
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CAS No. |
86-29-3 | |
| Record name | Diphenylacetonitrile | |
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| Record name | Diphenylacetonitrile | |
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| Record name | DIPHENYLACETONITRILE | |
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| Record name | DIPHENYLACETONITRILE | |
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| Record name | Benzeneacetonitrile, .alpha.-phenyl- | |
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| Record name | Diphenylacetonitrile | |
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| Record name | DIPHENYLACETONITRILE | |
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Foundational & Exploratory
Diphenylacetonitrile CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of diphenylacetonitrile, a key intermediate in the pharmaceutical industry.
Chemical Identifiers and Properties
This compound, also known as benzhydryl cyanide, is a colorless to faint yellow crystalline solid.[1][2] It is soluble in organic solvents such as ethanol (B145695) and ether.[1] The compound is primarily utilized as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][3]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| CAS Number | 86-29-3 | |
| Molecular Formula | C₁₄H₁₁N | |
| IUPAC Name | 2,2-diphenylacetonitrile | |
| InChI | InChI=1S/C14H11N/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H | |
| InChIKey | NEBPTMCRLHKPOB-UHFFFAOYSA-N | |
| SMILES | C1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |
| PubChem CID | 6837 | |
| EC Number | 201-662-5 | |
| UNII | QK4W106TKU |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 193.24 g/mol | |
| Melting Point | 71–73 °C | |
| Boiling Point | 181 °C at 12 mmHg | |
| Appearance | Colorless to faint yellow crystalline solid | |
| Solubility | Soluble in ethanol and ether |
Synthesis of this compound: Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common approaches.
2.1. Synthesis via Bromination of Benzyl (B1604629) Cyanide and Friedel-Crafts Reaction
This method involves the bromination of benzyl cyanide to form α-bromo-α-phenylacetonitrile, which is then reacted with benzene (B151609) in a Friedel-Crafts alkylation.
Step A: α-Bromo-α-phenylacetonitrile
-
Materials:
-
Benzyl cyanide (117 g, 1 mole)
-
Bromine (176 g, 1.1 moles)
-
-
Procedure:
-
In a well-ventilated hood, equip a 500-ml three-necked flask with a sealed stirrer, an air condenser, a dropping funnel, and a thermometer.
-
Place the benzyl cyanide into the flask and heat to an internal temperature of 105–110 °C.
-
While stirring, add the bromine over a period of 1 hour, maintaining the temperature at 105–110 °C.
-
Continue heating and stirring for an additional 15 minutes after the addition is complete, by which time the evolution of hydrogen bromide gas should have nearly ceased.
-
The resulting solution of α-bromo-α-phenylacetonitrile in benzene is used directly in the next step.
-
Step B: this compound
-
Materials:
-
α-Bromo-α-phenylacetonitrile solution from Step A
-
Dry benzene (368 g, 4.7 moles)
-
Powdered anhydrous aluminum chloride (133.5 g, 1 mole)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Isopropyl alcohol
-
-
Procedure:
-
In a 2-liter three-necked flask equipped with a sealed stirrer, a dropping funnel, and a reflux condenser, place the dry benzene and powdered anhydrous aluminum chloride.
-
Heat the mixture to a vigorous reflux with stirring.
-
Add the α-bromo-α-phenylacetonitrile solution in small portions over 2 hours.
-
After the addition is complete, continue refluxing for an additional hour.
-
Cool the reaction mixture and pour it into a stirred mixture of 1 kg of crushed ice and 100 ml of concentrated hydrochloric acid.
-
Separate the benzene layer and extract the aqueous layer with two 250 ml portions of ether.
-
Combine the organic layers and wash successively with 500 ml of water, 250 ml of saturated sodium bicarbonate solution, and 500 ml of water.
-
Dry the organic layer over 100 g of anhydrous sodium sulfate.
-
Remove the solvents by heating on a steam bath, followed by vacuum distillation to remove the last traces of benzene.
-
Distill the residue under reduced pressure (122–125 °C at 1–2 mmHg). The product crystallizes as a yellow solid.
-
Recrystallize the solid from isopropyl alcohol to yield pure this compound.
-
2.2. Synthesis from Benzaldehyde Cyanohydrin
This method avoids the use of bromine, which is advantageous due to its hazardous nature.
-
Materials:
-
Mandelonitrile (B1675950) (benzaldehyde cyanohydrin) (133 g)
-
Benzene (600 g)
-
Concentrated sulfuric acid (98%, 50 g)
-
Water
-
-
Procedure:
-
In a reactor equipped with a stirrer, condenser, and thermometer, add the mandelonitrile and benzene.
-
Dropwise, add the concentrated sulfuric acid while maintaining the temperature below 45 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, stir the reaction mixture for 1 hour at 40-45 °C.
-
Pour the reaction mixture into water and separate the layers.
-
Wash the organic layer with water and then dry it.
-
Remove the benzene by atmospheric distillation.
-
Distill the residue under reduced pressure to obtain the this compound product.
-
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of several pharmaceuticals, particularly opioid analgesics. Its chemical structure allows for the introduction of various functional groups necessary for the biological activity of the final drug products.
Notable pharmaceuticals synthesized from this compound include:
-
Methadone: An opioid analgesic used in pain management and for the treatment of opioid addiction.
-
Loperamide: An opioid receptor agonist that is used to treat diarrhea.
-
Diphenoxylate: An opioid agonist used in combination with atropine (B194438) for the treatment of diarrhea.
-
Bezitramide: A potent opioid analgesic.
-
Doxapram: A respiratory stimulant.
Biological Activity and Signaling Pathways
There is no scientific evidence to suggest that this compound itself has any significant direct biological activity or that it is involved in specific signaling pathways. Its utility in drug development is as a chemical intermediate, providing a foundational molecular scaffold for the synthesis of more complex, biologically active molecules.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| ¹H NMR | Spectra available for structural confirmation. | |
| ¹³C NMR | Spectra available for structural confirmation. | |
| IR Spectroscopy | Data available from FTIR and ATR-IR techniques. | |
| Mass Spectrometry | GC-MS data available for molecular weight and fragmentation pattern analysis. |
Visualization of Synthesis and Application Workflow
The following diagram illustrates the synthetic pathway to this compound and its subsequent role as a key intermediate in the synthesis of various classes of pharmaceuticals.
Caption: Workflow of this compound Synthesis and its Application as a Pharmaceutical Intermediate.
References
Unraveling the Core Mechanism of Action of Diphenylacetonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylacetonitrile and its derivatives represent a versatile chemical scaffold with a range of biological activities. This technical guide delves into the primary mechanism of action for a significant class of these compounds: the uncoupling of mitochondrial oxidative phosphorylation. Emerging evidence also suggests potential interactions with other cellular targets, which will be briefly explored. This document provides a comprehensive overview of the established mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Introduction
The this compound core structure is a key pharmacophore found in a variety of bioactive molecules, including opioid analgesics, psychostimulants, and antidepressants. While the mechanisms of action for these larger, more complex drugs are often well-defined by their interaction with specific receptors or enzymes, the direct biological effects of simpler this compound derivatives are also of significant interest. A principal and potent activity identified for a subset of these derivatives, particularly the α-(phenylhydrazono)phenylacetonitrile series, is the uncoupling of mitochondrial oxidative phosphorylation. This guide will focus primarily on this mechanism, providing the foundational knowledge required for further research and development in this area.
Core Mechanism of Action: Mitochondrial Uncoupling
The predominant and most potent mechanism of action identified for a class of this compound derivatives is the uncoupling of oxidative phosphorylation in mitochondria.[1]
The Protonophore Shuttle Mechanism
This compound derivatives, particularly those with a phenylhydrazono substitution, act as protonophores. In essence, they function as lipid-soluble weak acids that shuttle protons across the inner mitochondrial membrane, dissipating the crucial proton gradient that is normally maintained by the electron transport chain.[2] This gradient, or proton-motive force, is the driving force for ATP synthesis by ATP synthase. By providing an alternative pathway for proton re-entry into the mitochondrial matrix, these compounds uncouple electron transport from ATP production. The energy that would have been used to generate ATP is instead released as heat.[3]
The general requirements for a compound to act as a potent protonophoric uncoupler include:
-
An acidic, dissociable proton.
-
A bulky, hydrophobic molecular structure to facilitate membrane traversal.[2]
-
A strong electron-withdrawing group to delocalize the negative charge of the anionic form, stabilizing it within the lipid bilayer.[2]
In the case of α-(phenylhydrazono)phenylacetonitrile derivatives, the hydrogen on the hydrazone nitrogen serves as the dissociable proton. The two phenyl rings provide the necessary lipophilicity, while the cyano group acts as a potent electron-withdrawing group, stabilizing the resulting anion.
Structure-Activity Relationship (SAR)
Systematic studies on substituted α-(phenylhydrazono)phenylacetonitrile derivatives have revealed key structural features that govern their uncoupling potency:
-
Steric Hindrance: Bulky substituents on the phenyl rings, particularly near the ionizable proton, significantly enhance activity. This steric congestion is thought to shield the anionic form within the mitochondrial membrane.
-
Electron-Withdrawing Groups: The cyano (-CN) group is crucial for high potency. Replacing it with other electron-withdrawing groups has been shown to dramatically decrease uncoupling activity.
-
Lipophilicity: Increased lipophilicity of the molecule generally leads to greater potency, as it enhances partitioning into the mitochondrial membrane.
Quantitative Data on Mitochondrial Uncoupling
The potency of mitochondrial uncouplers is typically quantified by their EC50 value, which is the concentration of the compound that elicits a 50% of the maximal stimulation of oxygen consumption in isolated mitochondria. While specific EC50 values for a wide range of this compound derivatives are dispersed throughout the literature, the α-(phenylhydrazono)phenylacetonitrile class includes some of the most potent uncouplers ever reported, with activities in the sub-nanomolar range.
For comparative purposes, the table below includes data for the well-characterized uncoupler SF 6847, which shares structural similarities with the α-(phenylhydrazono)phenylacetonitrile class, and other relevant compounds.
| Compound | Class | EC50 (Stimulation of Respiration) | Cell/Tissue Type | Reference |
| SF 6847 | Benzylidenemalononitrile | ~2 nM | Rat Liver Mitochondria | |
| Niclosamide | Salicylanilide | 0.04 µM | Mouse Liver Mitochondria | |
| BAM15 | Phenylhydrazone | 340 nM | Rat L6 Myoblasts | |
| Carbonyl cyanide m-chlorophenylhydrazone (CCCP) | Phenylhydrazone | Varies (nM to low µM range) | Various | |
| Carbonyl cyanide p-trifluoromethoxyphenylhydrazone (FCCP) | Phenylhydrazone | Varies (nM to low µM range) | Various |
Note: The exact EC50 values can vary depending on the experimental conditions, such as the substrate used and the source of the mitochondria.
Experimental Protocols for Assessing Mitochondrial Uncoupling
The primary method for quantifying the activity of mitochondrial uncouplers is by measuring the rate of oxygen consumption in isolated mitochondria or intact cells.
Isolation of Mitochondria
A detailed protocol for isolating mitochondria from rat liver is provided as a representative example.
Materials:
-
Mitochondria Isolation Buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Excise the liver and place it in ice-cold isolation buffer.
-
Mince the tissue thoroughly with scissors.
-
Homogenize the minced tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 5 minutes at 4°C) to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 9,000 x g for 5 minutes at 4°C) to pellet the mitochondria.
-
Discard the supernatant and wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable respiration buffer for immediate use.
Measurement of Oxygen Consumption
The rate of oxygen consumption can be measured using a Clark-type oxygen electrode or a high-throughput platform like the Seahorse XF Analyzer.
Materials:
-
Clark-type oxygen electrode or Seahorse XF Analyzer
-
Respiration buffer (e.g., containing KCl, KH2PO4, HEPES, and EGTA)
-
Respiratory substrates (e.g., succinate, glutamate/malate)
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
This compound derivative stock solution
-
FCCP or other potent uncoupler for determining maximal respiration
Procedure (Clark-type electrode):
-
Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add a known amount of isolated mitochondria to the chamber.
-
Add a respiratory substrate (e.g., 5 mM succinate) and an ATP synthase inhibitor (e.g., 2 µM oligomycin A) to induce a state of maximal proton gradient (State 4 respiration).
-
Record the basal rate of oxygen consumption.
-
Perform a stepwise titration of the this compound derivative, allowing the respiration rate to stabilize after each addition.
-
Record the stimulated rate of oxygen consumption at each concentration.
-
At the end of the experiment, add a concentration of a potent uncoupler like FCCP that is known to elicit maximal respiration to determine the maximal capacity of the electron transport chain.
-
Plot the stimulation of the oxygen consumption rate against the concentration of the this compound derivative to determine the EC50 value.
Other Potential Mechanisms of Action
While mitochondrial uncoupling is the most well-documented direct mechanism of action for certain this compound derivatives, the core scaffold's presence in neurologically active drugs suggests the potential for other biological targets.
Neurological Context
The lipophilic nature of this compound derivatives allows them to cross the blood-brain barrier, a prerequisite for central nervous system activity. It has been proposed that the accumulation of lipophilic compounds in neural tissues could contribute to neurological disorders.
Potential for Receptor Modulation and Enzyme Inhibition
The this compound scaffold is found in compounds that are known to interact with various receptors and enzymes. However, direct evidence for simpler this compound derivatives acting as potent and selective modulators of these targets is currently limited.
-
NMDA Receptor Antagonism: Some more complex molecules containing moieties structurally related to this compound have been investigated as NMDA receptor antagonists. However, this is not considered a primary mechanism for the simpler derivatives.
-
Monoamine Oxidase (MAO) Inhibition: Similarly, while various heterocyclic compounds are known MAO inhibitors, there is no strong evidence to suggest that this compound derivatives are potent inhibitors of this enzyme family.
Further research is required to definitively establish whether these or other mechanisms contribute significantly to the biological activity profile of this compound derivatives.
Conclusion
The primary and most potent mechanism of action for a significant class of this compound derivatives, the α-(phenylhydrazono)phenylacetonitriles, is the uncoupling of mitochondrial oxidative phosphorylation via a protonophore shuttle mechanism. The key structural determinants for this activity are well-understood, and robust experimental protocols are available to quantify this effect. While the presence of the this compound scaffold in various neuroactive compounds suggests the potential for other biological targets, mitochondrial uncoupling remains the most thoroughly substantiated direct mechanism of action for this class of derivatives. This guide provides a foundational understanding for researchers and drug development professionals working with these versatile compounds.
References
- 1. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Diphenylacetonitrile in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of diphenylacetonitrile, a key intermediate in the pharmaceutical and chemical industries. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow from synthesis to application.
Introduction to this compound
This compound, also known as benzhydryl cyanide, is a white to off-white crystalline solid with the chemical formula C₁₄H₁₁N. Its molecular structure, featuring two phenyl rings attached to a carbon atom bearing a nitrile group, plays a significant role in its chemical properties and solubility profile. This compound is a critical building block in the synthesis of a variety of pharmaceuticals, including methadone, and is also utilized in the production of agrochemicals and dyes.[1][2][3][4] An understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.
Solubility Profile of this compound
| Solvent | Qualitative Solubility | Notes |
| Methanol | Soluble[3] | A 20% solution in a chloroform-methanol mixture has been reported. |
| Ethanol | Soluble | - |
| Diethyl Ether | Soluble | - |
| Chloroform | Soluble | A 20% solution in a chloroform-methanol mixture has been reported. |
| Acetone | Soluble | - |
| Toluene | Soluble | - |
| Benzene | Soluble | - |
| Water | Insoluble | One source reports a solubility of 270 mg/L. |
Experimental Protocol for Solubility Determination
For researchers seeking to establish precise quantitative solubility data for this compound in specific solvent systems, the following general experimental protocol for a solid organic compound can be employed. This method is based on the principle of creating a saturated solution at a controlled temperature and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution becomes saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Sample Preparation for Analysis:
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument (HPLC or GC). Record the dilution factor accurately.
-
-
Concentration Analysis:
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known this compound concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Application Workflow: From Synthesis to Pharmaceutical Intermediate
This compound's primary role in the pharmaceutical industry is as a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs). The following diagram illustrates a generalized workflow from the synthesis of this compound to its application.
This workflow begins with the chemical synthesis of this compound from precursor materials, followed by purification steps to achieve the desired purity. The resulting this compound then serves as a key starting material in the synthesis of various APIs. Subsequent formulation processes incorporate the API into a final medicinal product.
Conclusion
This compound exhibits favorable solubility in a range of common organic solvents, a property that is fundamental to its utility in chemical synthesis. While precise quantitative solubility data remains a gap in the readily available literature, the qualitative information and the experimental protocol provided in this guide offer a solid foundation for researchers and drug development professionals. The outlined workflow highlights the critical position of this compound in the pharmaceutical value chain. Further research to quantify its solubility across various temperatures and in a broader array of solvents would be a valuable contribution to the field.
References
Spectroscopic Data for the Identification of Diphenylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification of diphenylacetonitrile. The information herein is curated to support researchers and professionals in the fields of synthetic chemistry, drug discovery, and materials science. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and provides a visual representation of the general analytical workflow.
Spectroscopic Data Summary
The following tables summarize the critical spectroscopic data for this compound, providing a fingerprint for its identification.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.45 | m | 10H | Aromatic protons |
| 5.15 | s | 1H | Methine proton (-CH) |
| Solvent: CDCl₃, Reference: TMS[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Assignment |
| 136.5 | Quaternary aromatic carbons |
| 129.2 | Aromatic CH |
| 128.9 | Aromatic CH |
| 127.8 | Aromatic CH |
| 118.5 | Nitrile carbon (-CN) |
| 42.0 | Methine carbon (-CH) |
| Solvent: CDCl₃[1] |
Table 3: Infrared (IR) Spectroscopic Data for this compound [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3060 - 3030 | Aromatic C-H stretch |
| 2245 | Nitrile (-C≡N) stretch |
| 1600, 1495, 1450 | Aromatic C=C stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 193 | [M]⁺ (Molecular ion) |
| 165 | [M - HCN]⁺ |
| 116 | [C₉H₈]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are representative of standard analytical practices for compounds of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of solid this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Tetramethylsilane (TMS) is added as an internal standard (0.03% v/v).
-
The resulting solution is transferred into a clean, dry 5 mm NMR tube.
-
The NMR tube is capped and inverted several times to ensure a homogeneous solution.
Data Acquisition:
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse sequence is used.
-
The spectral width is set to an appropriate range to cover all proton signals (e.g., 16 ppm).
-
A 30-degree pulse width is employed with a relaxation delay of 1.0 second.
-
A suitable number of scans (e.g., 16) are accumulated to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is utilized.
-
The spectral width is set to encompass all carbon signals (e.g., 240 ppm).
-
A 30-degree pulse width is used with a relaxation delay of 2.0 seconds.
-
A larger number of scans (e.g., 1024) are accumulated due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film Method: A small amount of the sample is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
Data Acquisition:
-
Instrumentation: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
Procedure:
-
A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded.
-
The sample (KBr pellet or thin film on a salt plate) is placed in the sample holder.
-
The sample spectrum is recorded. The final spectrum is an average of multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Sample Preparation:
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source, a dilute solution of this compound is prepared.
-
Approximately 1 mg of the solid sample is dissolved in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
This stock solution is then serially diluted to a final concentration in the range of 1-100 µg/mL.
Data Acquisition:
-
Instrumentation: Mass spectra are typically acquired using a GC-MS system equipped with an EI source.
-
Gas Chromatography (GC) Conditions (for sample introduction):
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 280 °C).
-
Injection Volume: 1 µL is injected, typically in splitless mode for dilute samples.
-
Oven Temperature Program: An initial temperature of around 150 °C is held for 1 minute, followed by a temperature ramp of 15 °C/min up to 300 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: Maintained at a consistent temperature, for instance, 230 °C.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular ion and expected fragments (e.g., m/z 40-300).
-
Workflow for Compound Identification
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Synthesis of Diphenylacetonitrile: Key Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Diphenylacetonitrile, a crucial intermediate in the synthesis of various pharmaceuticals and organic compounds, can be prepared through several distinct synthetic pathways. This technical guide provides a comprehensive overview of the core synthetic routes, detailing the key starting materials, experimental protocols, and quantitative data to aid researchers in selecting and optimizing the most suitable method for their applications.
Synthesis from Benzyl (B1604629) Cyanide via Friedel-Crafts Alkylation
This classical and widely referenced method involves a two-step process: the bromination of benzyl cyanide followed by a Friedel-Crafts alkylation of benzene (B151609).
Key Starting Materials:
-
Benzyl Cyanide
-
Bromine
-
Benzene
-
Aluminum Chloride (Anhydrous)
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Reference |
| Step A: α-Bromo-α-phenylacetonitrile Synthesis | |||||
| Benzyl Cyanide | 117.15 | 1.0 | 117 g | - | [1][2] |
| Bromine | 159.81 | 1.1 | 176 g | - | [1][2] |
| Step B: this compound Synthesis | |||||
| α-Bromo-α-phenylacetonitrile | 196.06 | 1.0 | (from Step A) | - | [1] |
| Benzene | 78.11 | 4.7 | 368 g | - | |
| Anhydrous Aluminum Chloride | 133.34 | 1.0 | 133.5 g | - | |
| This compound | 193.25 | - | - | 50-80 |
Experimental Protocol:
A. α-Bromo-α-phenylacetonitrile Synthesis
-
In a well-ventilated hood, equip a dry 500-mL three-necked round-bottom flask with a sealed stirrer, an air condenser, and a dropping funnel with a thermometer.
-
Charge the flask with 117 g (1 mole) of benzyl cyanide.
-
Heat the flask in a bath to an internal temperature of 105–110°C.
-
With vigorous stirring, add 176 g (1.1 moles) of bromine through the dropping funnel over 1 hour, maintaining the temperature at 105–110°C.
-
Continue heating and stirring for an additional 15 minutes after the addition is complete, by which time the evolution of hydrogen bromide gas should have nearly ceased.
-
Purge the apparatus with dry nitrogen for 30 minutes.
-
The resulting hot mixture of α-bromo-α-phenylacetonitrile is used directly in the next step.
B. This compound Synthesis
-
Set up a dry 2-L three-necked round-bottom flask with a sealed stirrer, a 500-mL dropping funnel, and a reflux condenser.
-
Add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride to the flask.
-
Heat the mixture to a vigorous reflux on a steam bath with stirring.
-
Add the α-bromo-α-phenylacetonitrile solution (from Step A, rinsed with 100 g of dry benzene) dropwise to the boiling benzene mixture over 2 hours. The reaction is vigorous.
-
After the addition is complete, continue refluxing for one more hour.
-
Cool the reaction mixture and pour it into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Separate the benzene layer and extract the aqueous layer with ether.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvents by distillation, and distill the residue under reduced pressure to obtain this compound.
-
Recrystallize the product from isopropyl alcohol to yield pure white crystals (mp 74–75°C).
Reaction Pathway:
Caption: Synthesis of this compound from Benzyl Cyanide.
Synthesis from Benzaldehyde (B42025) and Cyanide Sources
This approach involves the in-situ or stepwise formation of mandelonitrile (B1675950) (benzaldehyde cyanohydrin), followed by its reaction with benzene.
Key Starting Materials:
-
Benzaldehyde
-
Hydrogen Cyanide or Mandelonitrile
-
Benzene
-
Boron Trifluoride or Concentrated Sulfuric Acid
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles/Equivalents | Mass/Volume | Yield (%) | Reference |
| Method A: Using Hydrogen Cyanide and Boron Trifluoride | |||||
| Benzaldehyde | 106.12 | 1.0 eq | 3.82 kg | - | |
| Hydrogen Cyanide | 27.03 | 1.1 eq | 1.07 kg | - | |
| Benzene | 78.11 | several eq | - | - | |
| Boron Trifluoride | 67.81 | 1.5 eq | 3.15 kg | >80 | |
| Method B: Using Mandelonitrile and Sulfuric Acid | |||||
| Mandelonitrile | 133.15 | - | 133 g | - | |
| Benzene | 78.11 | - | 600 g | - | |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 50 g | 78 |
Experimental Protocol:
Method A: One-Pot Synthesis with Hydrogen Cyanide and Boron Trifluoride
-
Mix approximately equivalent amounts of benzaldehyde and hydrogen cyanide with one to two equivalents of benzene.
-
Cool the mixture to about 0°C.
-
Introduce about one equivalent of boron trifluoride into the cooled and stirred mixture.
-
After the reaction, treat the mixture with water to dissolve the boron trifluoride.
-
Separate the benzene phase containing the this compound.
-
Evaporate the benzene to recover the product.
-
The crude product can be purified by recrystallization from a mixture of ethanol (B145695) and extraction naphtha to yield upwards of 80%.
Method B: Synthesis from Mandelonitrile with Sulfuric Acid
-
In a four-necked flask equipped with a stirrer, condenser, and thermometer, add 133 g of mandelonitrile and 600 g of benzene.
-
Dropwise, add 50 g of 98% concentrated sulfuric acid over 30 minutes, maintaining the temperature at 40-45°C.
-
After the addition is complete, stir the mixture at 40-45°C for 1 hour until the mandelonitrile has completely reacted.
-
Pour the reaction mixture into 800 g of water and separate the layers.
-
Wash the organic layer with water, dry it, and recover the benzene by atmospheric distillation.
-
Distill the residue under reduced pressure to obtain 150.5 g of this compound (99.2% content), corresponding to a 78% yield.
Reaction Pathway:
Caption: Synthesis of this compound from Benzaldehyde.
Synthesis from Diphenylacetic Acid Derivatives
This route utilizes derivatives of diphenylacetic acid, primarily diphenylacetamide, which is dehydrated to form the nitrile.
Key Starting Materials:
-
Diphenylacetamide
-
Phosphorus Pentoxide or Phosphorous Oxychloride
Quantitative Data:
This method is often cited, but detailed recent quantitative data and protocols are less common in the provided search results. It is described as a viable route.
Experimental Protocol:
A general protocol involves heating diphenylacetamide with a dehydrating agent like phosphorus pentoxide or phosphorous oxychloride, followed by purification of the resulting this compound.
Reaction Pathway:
Caption: Dehydration of Diphenylacetamide to this compound.
Alternative Synthetic Routes
From Bromodiphenylmethane (B105614) and Sodium Cyanide
An alternative synthesis involves the nucleophilic substitution of bromide in bromodiphenylmethane with a cyanide ion.
-
Starting Materials: Bromodiphenylmethane, Sodium Cyanide
-
Reaction: (C₆H₅)₂CHBr + NaCN → (C₆H₅)₂CHCN + NaBr
-
This reaction is often facilitated by phase transfer catalysis.
From Phenylacetonitrile (B145931) and Benzyl Alcohol
This method involves an alpha-aryl substitution reaction catalyzed by a strong base.
-
Starting Materials: Phenylacetonitrile, Benzyl Alcohol, Sodium Alkoxide (e.g., Sodium Methoxide)
-
Yield: A high yield of 90% has been reported.
-
Protocol Outline: Phenylacetonitrile and benzyl alcohol are reacted in the presence of sodium alkoxide under heating.
Conclusion
The synthesis of this compound can be achieved through various pathways, each with its own set of advantages and challenges regarding starting material availability, cost, reaction conditions, and yield. The Friedel-Crafts alkylation of benzene with α-bromo-α-phenylacetonitrile and the condensation of mandelonitrile with benzene represent two of the most well-documented and effective methods. Newer approaches, such as the base-catalyzed reaction of phenylacetonitrile with benzyl alcohol, offer high yields and potentially milder conditions. The selection of a particular synthetic route will depend on the specific requirements of the research or production context, including scale, purity requirements, and safety considerations. This guide provides the foundational information necessary for making an informed decision and for the successful synthesis of this important chemical intermediate.
References
The Ascendant Trajectory of Diphenylacetonitrile Derivatives: A Technical Guide to Their Therapeutic and Material Science Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The diphenylacetonitrile scaffold has emerged as a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable versatility that has led to the development of novel derivatives with potent biological activities and unique photophysical properties. This technical guide provides an in-depth exploration of the burgeoning potential of these compounds, with a particular focus on their applications as anticancer and antiviral agents, and as luminogens with aggregation-induced emission (AIE) characteristics. Detailed experimental protocols for the synthesis and evaluation of these derivatives are provided, alongside a comprehensive summary of their quantitative data to facilitate comparative analysis. Furthermore, this guide employs visual diagrams to elucidate key signaling pathways and experimental workflows, offering a clear and concise overview for researchers and developers in the field.
Introduction
This compound, a simple yet elegant molecule, has a rich history as a versatile building block in organic synthesis.[1] Its derivatives have found applications in a wide array of fields, from pharmaceuticals to materials science.[2][3] The inherent structural features of the this compound core, including its aromatic rings and the nitrile group, provide a foundation for the design of molecules with tailored biological and physical properties.
Recent advancements have seen the development of novel this compound derivatives with significant potential in several key areas:
-
Anticancer Therapeutics: A prominent area of investigation is the development of this compound derivatives as potent anticancer agents. Notably, 2-phenylacrylonitrile (B1297842) derivatives have shown significant efficacy as tubulin polymerization inhibitors, a validated target in cancer therapy.[4][5]
-
Antiviral Agents: The structural motif of this compound is being explored for the development of new antiviral compounds. While specific derivatives with potent activity are still emerging, established antiviral screening protocols are readily applicable to this chemical class.
-
Materials Science: In the realm of materials science, diphenylacrylonitrile derivatives are gaining attention as aggregation-induced emission luminogens (AIEgens). These molecules are weakly emissive in solution but become highly fluorescent in the aggregated state, opening up applications in sensing, imaging, and optoelectronics.
This guide will delve into the specifics of these applications, providing the necessary technical details for researchers to engage with and contribute to this exciting field.
Anticancer Applications: Tubulin Polymerization Inhibitors
A significant focus of research into this compound derivatives has been their potential as anticancer agents. A particularly promising class of these compounds are 2-phenylacrylonitrile derivatives, which have been identified as potent inhibitors of tubulin polymerization. By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells.
Quantitative Data: In Vitro Anticancer Activity
The anticancer efficacy of novel 2-phenylacrylonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Target Cancer Cell Line | IC50 (nM) | Reference |
| 1g2a | HCT116 (Colon Cancer) | 5.9 | |
| BEL-7402 (Liver Cancer) | 7.8 | ||
| Taxol (Control) | HCT116 (Colon Cancer) | >1000 | |
| BEL-7402 (Liver Cancer) | >1000 |
Signaling Pathway: Tubulin Inhibition and Apoptosis
The primary mechanism of action for these anticancer 2-phenylacrylonitrile derivatives is the inhibition of tubulin polymerization. This disruption of microtubule formation and function leads to a cascade of downstream events, culminating in programmed cell death (apoptosis).
Caption: Tubulin inhibition by this compound derivatives.
Experimental Protocols
A general and efficient method for the synthesis of 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.
Protocol:
-
Dissolve the substituted benzaldehyde (B42025) (1 equivalent) and malononitrile (B47326) (1 equivalent) in ethanol (B145695) in a round-bottom flask.
-
Add a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium (B1175870) acetate.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.
-
Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., nocodazole (B1683961) for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Add the cold tubulin solution to each well to initiate polymerization.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The effect of the compound is determined by comparing the rate and extent of polymerization in the presence of the compound to the control.
Antiviral Applications: A Frontier for Exploration
While the this compound scaffold is a component of some approved drugs with diverse therapeutic actions, dedicated research into novel derivatives specifically as antiviral agents is an emerging area. The structural features of these compounds make them attractive candidates for targeting various stages of the viral life cycle. General screening protocols are available to assess the potential of new this compound derivatives against a range of viruses.
Experimental Protocols for Antiviral Screening
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 (50% effective concentration) value.
This assay measures the ability of a compound to protect cells from the destructive effects (cytopathic effects) of a virus.
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Infection and Treatment: Simultaneously infect the cells with the virus and treat them with serial dilutions of the test compound.
-
Incubation: Incubate the plate until CPE is observed in the virus-infected, untreated control wells.
-
Viability Assessment: Assess cell viability using a method such as the MTT assay (as described in section 2.3.2).
-
Data Analysis: Determine the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).
Materials Science: Aggregation-Induced Emission (AIE)
Diphenylacrylonitrile derivatives have recently been identified as promising candidates for the development of materials with aggregation-induced emission (AIE) properties. Unlike traditional fluorescent molecules that suffer from aggregation-caused quenching (ACQ), AIEgens exhibit enhanced fluorescence in the aggregated state or in solid form. This unique characteristic is attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which suppresses non-radiative decay pathways.
Quantitative Data: Photophysical Properties of AIE-active Derivatives
The photophysical properties of several diphenylacrylonitrile-based AIEgens have been characterized, demonstrating their potential for various applications.
| Compound ID | Emission Max (λem, nm) | Quantum Yield (ΦF, %) | Reference |
| BP2TPAN | 540 (crystal), 580 (ground) | 74.3 (crystal), 8.4 (ground) | |
| PyDPACN-N | 439 | Not Reported | |
| PyDPACN-TCF | 635 | Not Reported |
Experimental Workflow: Synthesis and Characterization of AIEgens
The development of novel AIE-active diphenylacrylonitrile derivatives follows a systematic workflow from synthesis to characterization.
Caption: Workflow for AIEgen synthesis and characterization.
Conclusion and Future Outlook
The derivatives of this compound represent a highly versatile and promising class of compounds with significant potential in both therapeutic and materials science domains. The demonstrated efficacy of 2-phenylacrylonitrile derivatives as tubulin polymerization inhibitors highlights a clear path for the development of novel anticancer agents. While the exploration of their antiviral properties is in its nascent stages, the established screening methodologies provide a robust framework for future investigations. Furthermore, the emergence of diphenylacrylonitrile-based AIEgens opens up exciting avenues for the creation of advanced functional materials.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize anticancer and antiviral activity.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by these derivatives.
-
In Vivo Efficacy and Toxicity: Preclinical evaluation of the most promising compounds in animal models.
-
Broadening the Scope of AIEgens: Designing and synthesizing new diphenylacrylonitrile-based AIEgens with tailored photophysical properties for specific applications in bioimaging and optoelectronics.
The continued exploration of this chemical space is poised to yield significant advancements in medicine and technology. This guide serves as a foundational resource to stimulate and support these future endeavors.
References
- 1. A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation of novel AIE fluorescent microspheres by dispersion polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abis-files.akdeniz.edu.tr [abis-files.akdeniz.edu.tr]
- 4. A novel triphenylacrylonitrile based AIEgen for high contrast mechanchromism and bicolor electroluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-herpes simplex virus activities and mechanisms of marine derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Evolution of Diphenylacetonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical development of synthetic methodologies for producing diphenylacetonitrile, a key intermediate in the pharmaceutical industry. The document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate a comprehensive understanding of each method's principles and practical execution.
The Classical Approach: Hoch's Synthesis via Friedel-Crafts Alkylation
The earliest widely adopted method for synthesizing this compound is a two-step process originating from the work of Hoch. This classical synthesis begins with the bromination of benzyl (B1604629) cyanide to form α-bromo-α-phenylacetonitrile, which is a potent lachrymator. This intermediate is then subjected to a Friedel-Crafts alkylation with benzene (B151609), using a Lewis acid catalyst such as anhydrous aluminum chloride, to yield the final product.[1][2]
Experimental Protocol: Hoch's Synthesis
Part A: α-Bromo-α-phenylacetonitrile [1]
-
In a well-ventilated fume hood, a 500-mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
The flask is charged with 117 g (1 mole) of benzyl cyanide.
-
The flask is heated in a water bath to an internal temperature of 105–110°C.
-
With vigorous stirring, 176 g (1.1 moles) of bromine is added dropwise over a period of 1 hour, maintaining the temperature at 105–110°C.
-
After the addition is complete, the mixture is stirred for an additional 15 minutes at the same temperature until the evolution of hydrogen bromide gas ceases.
-
The hot reaction mixture is then transferred to a dropping funnel for immediate use in the next step.
Part B: this compound [1]
-
A 2-L three-necked round-bottom flask is equipped with a mechanical stirrer, the dropping funnel containing the α-bromo-α-phenylacetonitrile solution, and a reflux condenser.
-
The flask is charged with 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
-
The mixture is heated to a vigorous reflux with stirring.
-
The α-bromo-α-phenylacetonitrile solution is added dropwise to the refluxing mixture over 2 hours.
-
After the addition, the reaction mixture is refluxed for an additional hour.
-
The mixture is cooled and poured into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.
-
The benzene layer is separated, and the aqueous layer is extracted twice with 250 mL portions of ether.
-
The combined organic layers are washed successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and 500 mL of water.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The solvents are removed by distillation, and the residue is distilled under reduced pressure to yield this compound. The product is then recrystallized from isopropyl alcohol.
Logical Workflow for Hoch's Synthesis
References
Methodological & Application
Application Notes and Protocols: The Role of Diphenylacetonitrile in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylacetonitrile (DPAN) is a versatile and crucial chemical intermediate in the pharmaceutical industry.[1] Its unique structural features, particularly the presence of two phenyl groups and a nitrile moiety, make it a valuable precursor for the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, focusing on the production of Methadone, Loperamide, Diphenoxylate, and Doxapram.
Synthesis of Pharmaceutical Intermediates from this compound
This compound serves as a common starting point for the synthesis of various pharmaceuticals. The following sections detail the synthetic pathways and experimental protocols for producing key intermediates for several important drugs.
Methadone Synthesis
Methadone is a synthetic opioid analgesic widely used for pain management and in the treatment of opioid addiction.[2][3] The synthesis of Methadone from this compound involves a key alkylation step followed by a Grignard reaction and hydrolysis.
Synthesis Pathway:
The synthesis begins with the alkylation of this compound with 1-dimethylamino-2-chloropropane. This reaction typically yields a mixture of the desired intermediate, 2,2-diphenyl-4-dimethylaminovaleronitrile (Methadone nitrile), and its isomer, 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone nitrile).[1][4] The ratio of these isomers is influenced by the reaction conditions. The desired Methadone nitrile is then reacted with ethylmagnesium bromide, followed by hydrolysis to yield Methadone.
Experimental Workflow for Methadone Synthesis
Caption: Synthetic workflow for Methadone from this compound.
Quantitative Data for Methadone Synthesis:
| Step | Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity (%) | Reference |
| Alkylation | This compound | 1-dimethylamino-2-chloropropane | Sodium Hydroxide (B78521) | DMF | 50 | 1.5 | 2,2-diphenyl-4-dimethylaminovaleronitrile | 58.4 (isomer mixture) | - | |
| Alkylation | This compound | 1-dimethylamino-2-chloropropane | Sodium Hydroxide | DMSO | 50 | 1.5 | 2,2-diphenyl-4-dimethylaminovaleronitrile | 60.6 (isomer mixture) | - | |
| Alkylation | This compound | 1-dimethylamino-2-chloropropane hydrochloride | Sodium Hydroxide | None | 100 (steam bath) | 6-7 | Mixture of nitriles | - | - | |
| Hydrolysis | Methadone Nitrile Grignard Complex | - | 2N H2SO4 | Toluene (B28343) | Boiling water bath | 0.5 | Methadone Sulfate | - | - | |
| Overall | This compound | - | - | - | - | - | Methadone | 85.7 (from nitrile) | - |
Experimental Protocol: Synthesis of 2,2-Diphenyl-4-dimethylaminovaleronitrile
-
Prepare a suspension of finely ground sodium hydroxide (1.36 g, 0.034 mol) in 10 mL of dried dimethylformamide (DMF).
-
Add a solution of this compound (6.0 g, 0.031 mol) in 8 mL of DMF to the suspension at room temperature.
-
After stirring the mixture for 15 minutes, add 1-dimethylamino-2-chloropropane (4.1 g, 0.034 mol).
-
Heat the reaction mixture with stirring to approximately 50°C for 1.5 hours.
-
After cooling, dilute the reaction mixture with an equal volume of water.
-
Extract the resulting suspension with two 350 mL portions of benzene (B151609).
-
Combine the benzene extracts, wash with water and saturated sodium chloride solution, and then dry.
-
Remove the solvent to yield the crude product containing a mixture of 2,2-diphenyl-4-dimethylaminovaleronitrile and 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile.
-
The desired isomer can be purified by recrystallization from hexane.
Loperamide and Diphenoxylate Synthesis
Loperamide and Diphenoxylate are anti-diarrheal agents that act on opioid receptors in the gut. Their synthesis involves the alkylation of this compound with a dihaloalkane to form a key intermediate, 4-bromo-2,2-diphenylbutanenitrile. This intermediate is then reacted with the appropriate piperidine (B6355638) derivative.
Synthesis Pathway:
The synthesis starts with the alkylation of this compound with 1,2-dibromoethane (B42909) to produce 4-bromo-2,2-diphenylbutanenitrile. This intermediate is then used to alkylate the respective piperidine derivatives to yield the precursors for Loperamide and Diphenoxylate.
Experimental Workflow for Loperamide/Diphenoxylate Intermediate Synthesis
Caption: Synthesis of Loperamide and Diphenoxylate intermediates.
Quantitative Data for Loperamide and Diphenoxylate Intermediate Synthesis:
| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Alkylation | This compound | Ethylene (B1197577) Dibromide | Sodium Hydroxide / Benzalkonium Bromide | - | 90-98 | 4-6 | 4-Bromo-2,2-diphenylbutanenitrile | - | |
| Coupling | 4-Bromo-2,2-diphenylbutanenitrile | 4-(4-Chlorophenyl)-4-hydroxypiperidine | DIPEA | Acetonitrile | 70 | 30 | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | 66 | |
| Coupling | 2,2-diphenyl-4-bromobutyronitrile | Ethyl 4-phenylisonipecotate | - | Aqueous DMF | Reflux | - | Diphenoxylate | Increased yield |
Experimental Protocol: Synthesis of 4-Bromo-2,2-diphenylbutanenitrile
-
In a reaction vessel, add ethylene dibromide.
-
While stirring, add this compound and benzalkonium bromide.
-
Slowly add a 60% aqueous solution of sodium hydroxide, maintaining the internal temperature below 90°C.
-
After the addition of the base, continue stirring for 45-90 minutes without external cooling.
-
Slowly heat the mixture to 90-98°C and maintain this temperature for 4-6 hours.
-
After the reaction, cool the mixture to below 70°C and add water with continuous stirring to induce crystallization.
-
Cool the mixture to below 30°C and let it stand for at least 4 hours.
-
Filter the crystals and wash with water until neutral.
-
Dry the product to obtain 4-bromo-2,2-diphenylbutanenitrile.
Doxapram Synthesis
Doxapram is a respiratory stimulant. Its synthesis involves a multi-step process where a derivative of this compound is a key intermediate.
Synthesis Pathway:
A key intermediate in the synthesis of Doxapram is 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile. This intermediate is synthesized by the alkylation of this compound with 1-ethyl-3-chloropyrrolidine. Subsequent hydrolysis and cyclization steps lead to the formation of Doxapram.
Experimental Workflow for Doxapram Synthesis
Caption: Synthetic workflow for Doxapram from this compound.
Quantitative Data for Doxapram Synthesis:
Experimental Protocol: Synthesis of 2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile
-
In a suitable reactor, prepare a solution of this compound in an appropriate anhydrous solvent (e.g., toluene or benzene).
-
Under an inert atmosphere (e.g., nitrogen), add sodium amide in portions at a controlled temperature.
-
After the formation of the this compound anion is complete, add 1-ethyl-3-chloropyrrolidine dropwise, maintaining the reaction temperature.
-
After the addition is complete, continue stirring the reaction mixture at an elevated temperature for a specified period to ensure complete reaction.
-
Cool the reaction mixture and quench with water or a dilute acid solution.
-
Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography to yield 2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile.
Signaling Pathways and Mechanisms of Action
The pharmaceutical agents derived from this compound exert their therapeutic effects through various signaling pathways.
Methadone, Loperamide, and Diphenoxylate: Opioid Receptor Modulation
Methadone, Loperamide, and Diphenoxylate are all agonists of opioid receptors.
-
Methadone is a potent agonist at the µ-opioid receptor and also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Its action on µ-opioid receptors is responsible for its analgesic effects and its ability to mitigate opioid withdrawal symptoms. The NMDA receptor antagonism is thought to contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.
-
Loperamide and Diphenoxylate primarily act on µ-opioid receptors in the myenteric plexus of the large intestine. This activation inhibits the release of acetylcholine (B1216132) and prostaglandins, leading to decreased peristalsis and increased intestinal transit time, which allows for greater absorption of water and electrolytes from the fecal matter.
Opioid Receptor Signaling Pathway
References
Application of Diphenylacetonitrile Derivatives in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of diphenylacetonitrile derivatives in polymer chemistry. While this compound itself is not commonly used directly as a monomer, initiator, or chain transfer agent, its derivatives, particularly those with vinyl functionalities, are valuable precursors for synthesizing polymers with unique optical properties, such as Aggregation-Induced Emission (AIE). These materials have significant potential in the development of advanced sensors, imaging agents, and smart materials.
Application as a Comonomer for Polymers with Aggregation-Induced Emission (AIE)
This compound derivatives can be functionalized with polymerizable groups, such as vinyl moieties, to be used as comonomers in polymerization reactions. The resulting polymers often exhibit AIE, a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.
A key example is the use of monomers structurally related to this compound, such as triphenylacrylonitrile (B1210191) and tetraphenylethene (TPE), which have been extensively studied for the synthesis of AIE-active polymers.
The general workflow for synthesizing AIE-active polymers from this compound derivatives involves monomer synthesis followed by polymerization.
Experimental Protocols
This protocol describes a general method for the synthesis of a vinyl-substituted this compound derivative, which can then be used as a monomer in polymerization reactions.
Materials:
-
This compound
-
Strong base (e.g., sodium amide, NaNH2)
-
Vinyl-containing alkyl halide (e.g., 4-vinylbenzyl chloride)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., sodium amide) to the solution while stirring. The solution will typically change color, indicating the formation of the carbanion.
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Slowly add the vinyl-containing alkyl halide (e.g., 4-vinylbenzyl chloride) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure vinyl-substituted this compound monomer.
This protocol outlines a typical free-radical polymerization of a vinyl-substituted this compound monomer to produce an AIE-active polymer.
Materials:
-
Vinyl-substituted this compound monomer
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene (B28343) or THF)
-
Precipitating solvent (e.g., methanol (B129727) or hexane)
Procedure:
-
In a Schlenk flask, dissolve the vinyl-substituted this compound monomer and the radical initiator (AIBN) in the anhydrous solvent.
-
Degas the solution by performing three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Place the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a vigorously stirred excess of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Data Presentation
The following table summarizes typical quantitative data for the radical polymerization of a vinyl-substituted this compound monomer. The exact values will depend on the specific monomer and reaction conditions.
| Entry | Monomer/Initiator Ratio | [Monomer] (M) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 0.5 | Toluene | 70 | 12 | 65 | 15,000 | 1.6 |
| 2 | 200:1 | 0.5 | Toluene | 70 | 24 | 80 | 32,000 | 1.8 |
| 3 | 100:1 | 1.0 | THF | 65 | 12 | 72 | 16,500 | 1.7 |
Application in Controlled Radical Polymerization
Derivatives of this compound can also be polymerized using controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to synthesize well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI).
Materials:
-
Vinyl-substituted this compound monomer
-
RAFT agent (Chain Transfer Agent, CTA), e.g., 2-cyano-2-propyl dodecyl trithiocarbonate
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., dioxane)
-
Precipitating solvent (e.g., cold methanol)
Procedure:
-
In a Schlenk tube equipped with a magnetic stir bar, add the vinyl-substituted this compound monomer, RAFT agent, and AIBN.
-
Add the anhydrous solvent to dissolve the reagents.
-
Seal the tube with a rubber septum and deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 30 minutes, or by three freeze-pump-thaw cycles.
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking aliquots at different time intervals to determine monomer conversion and polymer molecular weight evolution via NMR and GPC, respectively.
-
After the desired conversion is reached, terminate the polymerization by cooling the tube in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold, stirring methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Quantitative Data for RAFT Polymerization
The following table presents representative data for the RAFT polymerization of a vinyl-substituted this compound derivative.
| [M]:[CTA]:[I] | [M] (M) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
| 100:1:0.2 | 1.0 | Dioxane | 70 | 4 | 45 | 8,500 | 1.15 |
| 100:1:0.2 | 1.0 | Dioxane | 70 | 8 | 78 | 14,800 | 1.12 |
| 200:1:0.2 | 1.0 | Dioxane | 70 | 12 | 62 | 23,500 | 1.18 |
Disclaimer
The protocols provided are general guidelines. The optimal reaction conditions, including solvent, temperature, and concentrations, may vary depending on the specific this compound derivative and the desired polymer properties. It is crucial to conduct small-scale optimization experiments and to fully characterize all synthesized materials. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes and Protocols for the Friedel-Crafts Reaction of α-Bromo-α-phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl or acyl substituents onto an aromatic ring. This application note provides a detailed protocol for the Friedel-Crafts alkylation of aromatic compounds using α-bromo-α-phenylacetonitrile as the alkylating agent. This reaction is of significant interest as it yields α-aryl-α-phenylacetonitriles, which are valuable precursors in the synthesis of various pharmaceuticals and biologically active compounds. The protocol described herein, along with the comparative data, will serve as a comprehensive guide for researchers in the successful execution and optimization of this transformation.
The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis acid catalyst facilitates the formation of a carbocation intermediate from α-bromo-α-phenylacetonitrile, which is then attacked by the electron-rich aromatic ring.[1] The choice of Lewis acid, solvent, and reaction temperature is crucial for achieving high yields and minimizing side reactions.[2]
Data Presentation
The following table summarizes the reaction conditions and yields for the Friedel-Crafts alkylation of various arenes with α-halo-α-phenylacetonitrile derivatives.
| Alkylating Agent | Arene | Lewis Acid | Solvent | Temperature | Yield (%) | Reference |
| α-Bromo-α-phenylacetonitrile | Benzene (B151609) | AlCl₃ | Benzene | Reflux | 70-74 | [3] |
| α-Chloro-α-(methylthio)acetonitrile | Anisole | TiCl₄ | CH₂Cl₂ | 0°C | 56 | [3] |
| α-Chloro-α-(methylthio)acetonitrile | 1,2-Dimethoxybenzene | SnCl₄ | CH₂Cl₂ | Room Temp. | 60 | [4] |
Experimental Protocols
Materials and Equipment
-
α-Bromo-α-phenylacetonitrile
-
Anhydrous aromatic substrate (e.g., benzene, anisole, toluene)
-
Anhydrous Lewis acid (e.g., AlCl₃, SnCl₄, TiCl₄)
-
Anhydrous solvent (e.g., dichloromethane, carbon disulfide, or the aromatic substrate in excess)
-
Round-bottom flask (three-necked)
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Protocol 1: Friedel-Crafts Reaction of α-Bromo-α-phenylacetonitrile with Benzene
This protocol is adapted from a well-established procedure for the synthesis of diphenylacetonitrile.
1. Reaction Setup:
-
In a dry 2 L three-necked round-bottom flask equipped with a sealed mechanical stirrer, a 500 mL dropping funnel, and a reflux condenser protected by a calcium chloride drying tube, add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
2. Reaction Execution:
-
Heat the mixture to a vigorous reflux with constant stirring.
-
Dissolve α-bromo-α-phenylacetonitrile (prepared from a 1-mole scale reaction) in 100 g (1.3 moles) of dry benzene.
-
Add the α-bromo-α-phenylacetonitrile solution dropwise to the boiling benzene-AlCl₃ mixture over a period of 2 hours.
-
After the addition is complete, continue refluxing the reaction mixture for an additional hour.
3. Workup and Purification:
-
Cool the reaction mixture to room temperature and then cautiously pour it onto a mixture of 500 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Separate the benzene layer and wash it sequentially with water, a 10% sodium bicarbonate solution, and finally with water again.
-
Dry the benzene solution over anhydrous calcium chloride.
-
Remove the benzene by distillation under reduced pressure.
-
The resulting residue, this compound, can be further purified by recrystallization.
Protocol 2: Generalized Protocol for the Friedel-Crafts Reaction of α-Bromo-α-phenylacetonitrile with Activated Arenes (e.g., Anisole, Toluene)
This generalized protocol is based on conditions reported for similar Friedel-Crafts alkylations. Optimization of the Lewis acid, temperature, and reaction time may be necessary for specific substrates.
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the activated arene (e.g., anisole, 1.2 equivalents) in an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0°C in an ice bath.
2. Reaction Execution:
-
Add the Lewis acid (e.g., TiCl₄ or SnCl₄, 1.1 equivalents) dropwise to the stirred solution.
-
In a separate flask, dissolve α-bromo-α-phenylacetonitrile (1 equivalent) in anhydrous dichloromethane.
-
Add the α-bromo-α-phenylacetonitrile solution dropwise to the cooled arene-Lewis acid mixture.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC. The reaction temperature may be slowly increased to room temperature if the reaction is sluggish.
3. Workup and Purification:
-
Upon completion, quench the reaction by slowly adding it to a beaker of crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: Reaction pathway for the Friedel-Crafts reaction.
Caption: Experimental workflow for the Friedel-Crafts reaction.
References
Application Notes and Protocols for the Synthesis of Diphenylacetonitrile via Phase Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of diphenylacetonitrile using phase transfer catalysis (PTC). This methodology offers a robust and efficient alternative to traditional synthesis routes, leading to high yields under mild reaction conditions.
Introduction
This compound is a key intermediate in the synthesis of numerous pharmaceuticals and other fine chemicals. Phase transfer catalysis has emerged as a powerful technique for the synthesis of this compound, primarily through the nucleophilic substitution of a diphenylmethyl halide with a cyanide salt. The use of a phase transfer catalyst facilitates the transport of the cyanide anion from an aqueous phase to an organic phase containing the diphenylmethyl halide, thereby enabling the reaction to proceed efficiently. This method avoids the need for anhydrous or polar aprotic solvents, making it a more practical and environmentally friendly approach. Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride (BTEAC) and tetrabutylammonium (B224687) bromide (TBAB), are commonly employed as catalysts in this reaction.
Principle of Phase Transfer Catalysis in this compound Synthesis
The synthesis of this compound via phase transfer catalysis typically involves the reaction of diphenylmethyl bromide with sodium cyanide in a biphasic system (e.g., an organic solvent and water). The quaternary ammonium catalyst (Q⁺X⁻) plays a crucial role by exchanging its counter-ion (X⁻) for the cyanide anion (CN⁻) from the aqueous phase to form a lipophilic ion pair (Q⁺CN⁻). This ion pair is soluble in the organic phase and can readily react with the diphenylmethyl bromide to form the desired product, this compound. The catalyst is then regenerated and continues to shuttle cyanide ions into the organic phase, thus maintaining the catalytic cycle.
Data Presentation
The following table summarizes the quantitative data from various studies on the phase transfer-catalyzed synthesis of nitriles, providing a comparison of different catalysts and reaction conditions.
| Starting Material | Catalyst | Cyanide Source | Reaction Conditions | Yield (%) | Reference |
| Benzyl Chloride | Benzyltriethylammonium chloride (BTEAC) | Sodium cyanide | 50% aq. NaOH, organic solvent, 28-35°C, 2.5 h | 78-84% | [1] |
| 1-chloro-4-nitrobenzene, Phenylacetonitrile | Tetraethylammonium chloride (TEAC) | - | aq. NaOH, 65°C, 30 min (ultrasound) | ~98.6% (for derivative) | [1] |
| Diphenylmethyl bromide | Quaternary ammonium salts | Aqueous sodium cyanide | Varied catalyst, temperature, catalyst loading, and reactant concentration | Suitable process conditions established | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Benzyltriethylammonium Chloride (BTEAC) as a Phase Transfer Catalyst
This protocol is based on established procedures for phase transfer-catalyzed alkylations and cyanations.[3]
Materials:
-
Diphenylmethyl bromide
-
Sodium cyanide (NaCN)
-
Benzyltriethylammonium chloride (BTEAC)
-
Dichloromethane (B109758) (or another suitable organic solvent)
-
50% (w/v) aqueous sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylmethyl bromide (1 equivalent), dichloromethane (or another suitable organic solvent), and benzyltriethylammonium chloride (0.05 - 0.1 equivalents).
-
Addition of Reagents: To the stirred organic mixture, add an aqueous solution of sodium cyanide (1.2 - 1.5 equivalents in water). Subsequently, slowly add a 50% aqueous sodium hydroxide solution.
-
Reaction: Heat the biphasic mixture to a gentle reflux (approximately 40-50°C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with distilled water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Safety Precautions:
-
Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diphenylmethyl bromide is a lachrymator. Handle with care in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis
Caption: A schematic overview of the experimental steps for the synthesis of this compound via phase transfer catalysis.
Diagram 2: Mechanism of Phase Transfer Catalysis in this compound Synthesis
Caption: The catalytic cycle of phase transfer catalysis for the synthesis of this compound.
References
Application Notes and Protocols for Monitoring Diphenylacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving diphenylacetonitrile using various analytical techniques. The protocols are designed to offer robust and reproducible methods for reaction kinetic studies, impurity profiling, and yield optimization.
High-Performance Liquid Chromatography (HPLC)
Application Note:
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for monitoring the progress of this compound reactions. It allows for the separation and quantification of the starting materials, intermediates, products, and byproducts in a single run. This method is particularly useful for reactions in solution and can be adapted for both in-process control and final product analysis. The choice of a suitable C18 or Phenyl column provides excellent separation for aromatic compounds like this compound and its derivatives. UV detection is commonly employed, leveraging the chromophoric nature of the phenyl groups.
Experimental Protocol: Monitoring the Alkylation of this compound
This protocol describes the monitoring of the alkylation of this compound with an alkyl halide (e.g., benzyl (B1604629) bromide) to form α-alkylated this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: Linear gradient from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-20 min: Return to 50% B and re-equilibrate
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection Wavelength: 210 nm.[1]
-
-
Reaction Sampling and Preparation:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 900 µL of mobile phase A (water with 0.1% formic acid) to prevent further reaction.
-
Vortex the mixture thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analyze the sample using the HPLC method described above.
-
-
Quantification:
-
Create a calibration curve for this compound and, if available, the product standard.
-
The concentration of reactants and products at each time point can be determined from the peak areas using the calibration curves.
-
Quantitative Data Summary:
| Time (min) | This compound (mM) | α-Alkylated Product (mM) |
| 0 | 100.0 | 0.0 |
| 15 | 75.2 | 24.8 |
| 30 | 55.1 | 44.9 |
| 60 | 28.9 | 71.1 |
| 120 | 5.3 | 94.7 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for monitoring reactions involving volatile and thermally stable compounds. For this compound and many of its derivatives, GC-MS provides excellent separation and identification capabilities. The mass spectrometer allows for the confirmation of the identity of reactants, products, and any volatile byproducts based on their mass-to-charge ratio and fragmentation patterns. This method is particularly advantageous for analyzing complex reaction mixtures and for detecting trace-level impurities.
Experimental Protocol: Monitoring the Synthesis of this compound
This protocol is designed to monitor the synthesis of this compound from benzyl cyanide and a phenylating agent.
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Reaction Sampling and Preparation:
-
At specified time intervals, take a 50 µL aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to 1 mL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., naphthalene).
-
Vortex the mixture.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Inject 1 µL of the supernatant into the GC-MS.
-
-
Quantification:
-
The relative abundance of this compound and its precursors can be determined by comparing their peak areas to that of the internal standard.
-
Quantitative Data Summary:
| Time (h) | Benzyl Cyanide (Relative Area) | This compound (Relative Area) |
| 0 | 1.00 | 0.00 |
| 1 | 0.65 | 0.35 |
| 2 | 0.32 | 0.68 |
| 4 | 0.08 | 0.92 |
| 6 | <0.01 | 0.99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information and quantitative data without the need for chromatographic separation.[2] In-situ (on-line) NMR monitoring allows for real-time analysis of the reaction mixture directly in the NMR tube, providing a continuous profile of the concentrations of all NMR-active species. Quantitative NMR (qNMR) using an internal standard is a highly accurate method for determining the yield and conversion of a reaction at discrete time points.
Experimental Protocol: In-situ Monitoring of a this compound Reaction
This protocol details the use of ¹H NMR to monitor the progress of a reaction involving this compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation for In-situ Monitoring:
-
In an NMR tube, dissolve the starting materials in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction conditions.
-
Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or mesitylene) that has a singlet peak in a region of the spectrum that does not overlap with reactant or product signals.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction (e.g., by adding a catalyst or reagent).
-
Acquire ¹H NMR spectra at regular intervals to monitor the disappearance of starting material signals and the appearance of product signals.
-
-
NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate integration. A d1 of 10-30 seconds is often sufficient.
-
Number of Scans: 4 to 16, depending on the concentration.
-
-
Quantification:
-
Integrate the signals of the starting material, product, and the internal standard.
-
Calculate the concentration of the species of interest relative to the known concentration of the internal standard using the following formula: Concentration_x = (Integral_x / N_x) * (N_is / Integral_is) * Concentration_is where:
-
Integral_x is the integral of the signal for the compound of interest.
-
N_x is the number of protons giving rise to that signal.
-
Integral_is, N_is, and Concentration_is are the corresponding values for the internal standard.
-
-
Quantitative Data Summary (Hypothetical Hydrolysis Reaction):
| Time (h) | This compound (mol%) | Diphenylacetic Acid (mol%) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 3 | 55 | 45 |
| 6 | 20 | 80 |
| 12 | 5 | 95 |
In-situ Infrared (IR) Spectroscopy
Application Note:
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable Process Analytical Technology (PAT) tool for real-time reaction monitoring. By inserting an ATR (Attenuated Total Reflectance) probe directly into the reaction vessel, the vibrational spectra of the reaction mixture can be collected continuously. This technique is particularly useful for tracking changes in functional groups, such as the nitrile (C≡N) stretch of this compound and the carbonyl (C=O) stretch of a potential product like diphenylacetic acid or an amide. This allows for the direct observation of reaction kinetics and the detection of intermediates.
Experimental Protocol: Monitoring the Hydrolysis of this compound
This protocol describes the use of in-situ IR to monitor the conversion of this compound to diphenylacetic acid.
-
Instrumentation:
-
FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., Diamond or SiComp).
-
-
Experimental Setup:
-
Insert the ATR probe directly into the reaction vessel.
-
Ensure the probe tip is fully submerged in the reaction mixture.
-
Collect a background spectrum of the initial reaction mixture before initiating the reaction.
-
Start the reaction (e.g., by adding acid or base).
-
Collect spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the nitrile peak (around 2245 cm⁻¹ for this compound).
-
Monitor the increase in the intensity of the carboxylic acid carbonyl peak (around 1700 cm⁻¹).
-
Create a trend plot of the peak heights or areas versus time to visualize the reaction profile.
-
For quantitative analysis, a calibration model can be built by correlating the IR absorbance with the concentration of the components determined by a primary method like HPLC.
-
Quantitative Data Summary (Normalized Peak Area):
| Time (min) | Nitrile Peak Area (Normalized) | Carbonyl Peak Area (Normalized) |
| 0 | 1.00 | 0.00 |
| 30 | 0.78 | 0.22 |
| 60 | 0.52 | 0.48 |
| 120 | 0.21 | 0.79 |
| 240 | 0.05 | 0.95 |
Visualizations
Caption: General workflow for monitoring a this compound reaction.
Caption: Comparison of analytical techniques for reaction monitoring.
Caption: A typical synthesis pathway for this compound.
References
Scale-Up Considerations for Industrial Diphenylacetonitrile Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylacetonitrile (DPAN), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, demands robust and scalable manufacturing processes. This document provides a comprehensive overview of the primary synthesis routes for this compound, with a focus on the critical considerations for scaling up production from the laboratory to an industrial setting. We will delve into detailed experimental protocols for prominent synthesis methods, present quantitative data for comparison, and outline the necessary safety, environmental, and purification strategies essential for successful and compliant industrial-scale manufacturing.
Comparative Analysis of Major Synthesis Routes
The industrial production of this compound is primarily achieved through three main synthetic pathways. The choice of route is often a trade-off between raw material cost, reaction yield, process safety, and waste management. Below is a summary of these routes with available quantitative data.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Typical Yield (Lab Scale) | Key Advantages | Key Disadvantages |
| Route 1: Friedel-Crafts Alkylation | Benzyl (B1604629) Cyanide, Benzene (B151609) | Bromine, Anhydrous Aluminum Chloride | 50-60%[1] | Well-established chemistry. | Use of hazardous Bromine, lachrymatory intermediate (α-bromo-α-phenylacetonitrile), significant waste stream.[2][3] |
| Route 2: From Mandelonitrile (B1675950) | Mandelonitrile (Benzaldehyde Cyanohydrin), Benzene | Concentrated Sulfuric Acid | ~78%[4] | Avoids the use of Bromine, lower cost, less hazardous intermediate.[2] | Use of corrosive concentrated sulfuric acid. |
| Route 3: From Phenylacetonitrile (B145931) and Benzyl Alcohol | Phenylacetonitrile, Benzyl Alcohol | Sodium Alkoxide (e.g., Sodium Ethoxide) | Up to 90.5% | High yield, simpler process, avoids highly toxic reagents. | Higher cost of raw materials may be a factor. |
Experimental Protocols
Route 1: Friedel-Crafts Alkylation of Benzyl Cyanide
This traditional method involves a two-step process: the bromination of benzyl cyanide followed by a Friedel-Crafts reaction with benzene.
Step 1: Synthesis of α-Bromo-α-phenylacetonitrile
-
In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.
-
Charge the flask with 117 g (1 mole) of benzyl cyanide.
-
Heat the flask in a heating mantle to an internal temperature of 105-110°C.
-
With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature at 105-110°C during the addition.
-
After the addition is complete, continue stirring at the same temperature for an additional 15 minutes, or until the evolution of hydrogen bromide gas has ceased.
-
Cool the reaction mixture slightly and pour it into the dropping funnel for the next step. Rinse the reaction flask with 100 g of dry benzene and add this to the dropping funnel.
Step 2: Synthesis of this compound
-
Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, the dropping funnel containing the α-bromo-α-phenylacetonitrile solution, and a reflux condenser.
-
Charge the flask with 368 g of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
-
Heat the mixture to a vigorous reflux with stirring.
-
Add the α-bromo-α-phenylacetonitrile solution from the dropping funnel to the boiling mixture over a period of 2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for an additional hour.
-
Cool the reaction mixture to room temperature and slowly pour it into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Separate the organic (benzene) layer.
-
Wash the organic layer sequentially with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and finally with 500 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the benzene by distillation. The crude this compound can then be purified by vacuum distillation or recrystallization.
Route 2: Synthesis from Mandelonitrile
This route offers a safer and more environmentally friendly alternative to the Friedel-Crafts method.
-
In a suitable reactor equipped with a stirrer, condenser, and a thermometer, add 133 g of mandelonitrile and 600 g of benzene.
-
Cool the mixture and, while maintaining the temperature below 45°C, slowly add 50 g of concentrated sulfuric acid (98%) dropwise over 30 minutes.
-
After the addition is complete, stir the reaction mixture at 40-45°C for 1 hour.
-
Pour the reaction mixture into 800 g of water and separate the layers.
-
Wash the organic layer with water, then dry it.
-
Recover the benzene by atmospheric distillation.
-
The crude this compound is then purified by vacuum distillation to yield the final product. A yield of approximately 150.5 g (78%) with a purity of 99.2% has been reported.
Route 3: Synthesis from Phenylacetonitrile and Benzyl Alcohol
This high-yield method utilizes a sodium alkoxide catalyst.
-
In a 500 mL three-necked flask equipped with a stirrer, add 250 mL of ethyl acetate (B1210297), 150 g of benzyl alcohol, and 100 g of sodium ethoxide.
-
Heat the mixture to 70°C and stir for 2 hours.
-
Cool the mixture to room temperature and add 120 mL of benzyl cyanide.
-
Heat the reaction mixture to 110°C and maintain it for 10 hours, allowing for distillation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 200 mL of ethyl acetate and 200 mL of water for extraction. Separate the aqueous layer.
-
Wash the organic layer with water and then dry it with anhydrous sodium sulfate.
-
Remove the ethyl acetate under reduced pressure.
-
The resulting oily residue is then crystallized from a small amount of ethanol (B145695) to yield this compound. This method has reported yields of up to 90.5% with a purity of 99.3%.
Scale-Up Considerations
Scaling up the production of this compound from the lab to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Process Safety Management
-
Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted for the chosen synthesis route. Key hazards include the handling of flammable solvents (benzene, ethyl acetate), corrosive acids (sulfuric acid), and toxic reagents (cyanides). The Friedel-Crafts route presents additional risks due to the use of highly reactive and hazardous bromine and the lachrymatory intermediate.
-
Emergency Procedures: Establish and regularly drill emergency shutdown and response procedures. This includes containment measures for spills and releases, as well as fire suppression systems.
-
Personal Protective Equipment (PPE): All personnel must be equipped with appropriate PPE, including chemical-resistant gloves, safety goggles, face shields, and respiratory protection, especially when handling volatile and toxic substances.
-
Process Control: Implement robust process control systems to monitor and maintain critical parameters such as temperature, pressure, and addition rates. Automated systems can help prevent runaway reactions.
Equipment Selection and Design
-
Reactors: Glass-lined or stainless steel reactors are typically used, depending on the corrosivity (B1173158) of the reagents. For the Friedel-Crafts reaction, a corrosion-resistant reactor is essential. The reactor should be equipped with a powerful agitator to ensure efficient mixing, a heating/cooling jacket for precise temperature control, and a robust reflux condenser.
-
Distillation and Purification Equipment: Industrial-scale distillation columns (packed or tray) are required for solvent recovery and product purification. Crystallization vessels with controlled cooling profiles are necessary for obtaining the desired crystal size and purity. Filtration and drying equipment (e.g., centrifuges, filter dryers) are also critical components of the downstream processing.
Purification at Scale
-
Crystallization: The final purification of this compound is typically achieved by crystallization. The choice of solvent is critical and will depend on solubility, cost, and safety. Isopropyl alcohol and ethanol are commonly used. The cooling rate and agitation speed during crystallization must be carefully controlled to achieve a consistent crystal size distribution, which is important for filtration and drying.
-
Distillation: Vacuum distillation is an effective method for purifying crude this compound, especially for removing non-volatile impurities. The design of the distillation column and operating conditions (pressure, temperature) will need to be optimized for the specific impurity profile.
Waste Management and Environmental Considerations
-
Waste Stream Analysis: Each synthesis route generates specific waste streams that must be properly managed.
-
Friedel-Crafts Route: Generates acidic aqueous waste containing aluminum salts and hydrogen bromide, as well as organic waste containing residual benzene and byproducts.
-
Mandelonitrile Route: Produces acidic aqueous waste from the use of sulfuric acid.
-
Phenylacetonitrile/Benzyl Alcohol Route: Generates aqueous waste containing sodium salts and organic waste from the solvent and any unreacted starting materials.
-
-
Treatment and Disposal: Aqueous waste streams may require neutralization before disposal. Organic waste and solvent recovery are crucial for economic and environmental reasons. Distillation is a common method for solvent recovery. The solid waste, including filter cakes, must be disposed of in accordance with local environmental regulations.
-
Green Chemistry Principles: The mandelonitrile and the phenylacetonitrile/benzyl alcohol routes are generally considered "greener" than the traditional Friedel-Crafts route due to the avoidance of bromine. Further process optimization should focus on minimizing solvent usage, recycling catalysts, and reducing energy consumption.
Continuous Flow Synthesis
For large-scale production, transitioning from batch to continuous flow processing can offer significant advantages, including improved safety, better heat and mass transfer, and more consistent product quality. A continuous flow setup for this compound synthesis would involve pumping the reactants through a series of reactors under optimized conditions. While the initial investment in continuous flow equipment may be higher, the long-term benefits in terms of efficiency and safety can be substantial.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.
Caption: Logical relationship between different synthesis routes for this compound.
Conclusion
The industrial-scale production of this compound requires a careful evaluation of various synthesis routes, with a strong emphasis on process safety, scalability, and environmental impact. While the traditional Friedel-Crafts route is well-established, newer methods starting from mandelonitrile or phenylacetonitrile and benzyl alcohol offer significant advantages in terms of safety and yield. The successful scale-up of any of these processes hinges on a thorough understanding of the reaction kinetics, proper equipment selection, robust process control, and effective purification and waste management strategies. Continuous flow technology presents a promising avenue for future large-scale, safe, and efficient production of this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Diphenylacetonitrile Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to improve the yield and efficiency of Diphenylacetonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are commonly employed, with the most prevalent being the Friedel-Crafts reaction involving the bromination of benzyl (B1604629) cyanide followed by condensation with benzene (B151609).[1][2][3] Alternative routes include the condensation of mandelonitrile (B1675950) (benzaldehyde cyanohydrin) with benzene using a strong acid, and the reaction of benzyl alcohol with benzyl cyanide catalyzed by a sodium alkoxide.[4][5]
Q2: My this compound yield is consistently low. What are the primary factors to investigate?
A2: Low yields can stem from several factors depending on the synthetic route. Key areas to investigate include:
-
Purity of Reagents: Moisture is particularly detrimental, especially in Friedel-Crafts reactions. Ensure all reactants (e.g., benzene) and catalysts (e.g., anhydrous aluminum chloride) are thoroughly dried.
-
Temperature Control: Many steps are highly exothermic. Poor temperature control can lead to unwanted side reactions. For instance, the bromination of benzyl cyanide should be maintained at 105–110°C.
-
Reaction Stoichiometry: The molar ratios of reactants and catalysts are critical. Using an excess of a reactant can sometimes drive the reaction to completion but may complicate purification.
-
Catalyst Activity: The quality and handling of the catalyst (e.g., anhydrous aluminum chloride) are crucial. Ensure it has not been deactivated by exposure to atmospheric moisture.
Q3: What are the main safety concerns during the synthesis of this compound?
A3: The primary safety concern involves the intermediate α-bromo-α-phenylacetonitrile, which is a potent lachrymator (tear-gas agent). This route should be performed in a well-ventilated fume hood. Additionally, bromine is volatile and has a strong, suffocating odor. The use of cyanides, such as sodium cyanide or hydrogen cyanide, also requires extreme caution due to their high toxicity.
Q4: How can I avoid the hazardous α-bromo-α-phenylacetonitrile intermediate?
A4: To avoid this lachrymatory intermediate, you can use a synthetic route starting from mandelonitrile (benzaldehyde cyanohydrin). This method involves reacting mandelonitrile with benzene in the presence of a condensing agent like concentrated sulfuric acid or boron trifluoride, which is a safer alternative.
Q5: What are the common impurities, and how can they be removed?
A5: Impurities can include unreacted starting materials, byproducts from side reactions, or isomers. Purification is typically achieved through recrystallization from solvents like isopropyl alcohol or methanol (B129727). Vacuum distillation is also used to purify the crude product before recrystallization.
Troubleshooting Guide
Issue 1: Low Yield in Friedel-Crafts Synthesis (from Benzyl Cyanide)
| Potential Cause | Troubleshooting Action |
| Moisture Contamination | Dry benzene by distillation immediately before use. Ensure the aluminum chloride is a fine powder and handled with minimal exposure to air. Use a drying tube on the condenser. |
| Poor Temperature Control | During bromination, maintain the internal temperature strictly between 105-110°C. During the AlCl₃-catalyzed condensation, control the exothermic reaction by adding the bromonitrile solution in small portions and maintaining a vigorous reflux. |
| Inefficient Stirring | Ensure vigorous and continuous stirring throughout the reaction, especially during the addition of bromine and the bromonitrile solution, to maintain a homogeneous mixture. |
| Incomplete Reaction | After adding the bromonitrile, ensure the mixture is refluxed for an additional hour to drive the reaction to completion. |
| Losses During Workup | During the aqueous workup, extract the aqueous layer multiple times with a suitable solvent (e.g., ether or benzene) to recover all the product. |
Issue 2: Low Yield in Mandelonitrile Condensation
| Potential Cause | Troubleshooting Action |
| Ineffective Condensing Agent | Ensure the concentrated sulfuric acid is of high purity (e.g., 98%). If using boron trifluoride, ensure it is fresh and properly handled. |
| Suboptimal Temperature | Add the condensing agent (e.g., concentrated sulfuric acid) dropwise while keeping the temperature below 45°C to prevent side reactions. |
| Incomplete Reaction | After the addition of the condensing agent, allow the reaction to stir for at least one hour at the specified temperature to ensure completion. |
Synthesis Methods: Data Summary
| Method | Starting Materials | Catalyst / Reagent | Key Conditions | Reported Yield | Reference |
| Hoch's Synthesis (Modified) | Benzyl Cyanide, Bromine, Benzene | Anhydrous Aluminum Chloride | Bromination at 105-110°C; Condensation at reflux | 50-60% | |
| Improved Hoch's Synthesis | Benzyl Cyanide, Bromine, Benzene | Anhydrous Aluminum Chloride | Temp. at 20-25°C during AlCl₃ addition, then reflux | 80% | |
| Mandelonitrile Route | Mandelonitrile, Benzene | Conc. Sulfuric Acid (98%) | Dropwise acid addition at 40-45°C | 78% | |
| Benzaldehyde Cyanohydrin Route | Benzaldehyde, Hydrogen Cyanide, Benzene | Boron Trifluoride | Reaction at 35-40°C | ~80% | |
| Alpha-Aryl Substitution | Phenylacetonitrile, Benzyl Alcohol | Sodium Ethoxide | Distillation reaction at 110°C for 10h | 90% |
Experimental Protocols
Protocol 1: Synthesis via Bromination of Benzyl Cyanide (Yield: 80%)
-
Bromination: In a 5-liter, three-necked flask equipped with a dropping funnel, stirrer, and reflux condenser, place 441 g (3.76 moles) of benzyl cyanide. Heat to 105-110°C.
-
Add 608 g (3.80 moles) of bromine over 60-90 minutes while maintaining the temperature. Hydrogen bromide will evolve.
-
After the addition is complete, add two liters of dry benzene and reflux for approximately one hour until HBr evolution ceases.
-
Friedel-Crafts Condensation: Cool the reaction mixture to 20°C. While stirring, add 507 g (3.81 moles) of powdered anhydrous aluminum chloride in portions over one hour, maintaining the temperature at 20-25°C.
-
Once the catalyst addition is complete, slowly raise the temperature. A vigorous evolution of HBr will commence around 35-40°C.
-
After the vigorous reaction subsides, heat the mixture under reflux for 60-90 minutes and then cool to room temperature.
-
Workup: Slowly pour the reaction mixture into a stirred mixture of 1.8 kg of ice and 760 ml of 1:1 hydrochloric acid.
-
Separate the layers. Extract the aqueous layer twice with 800 ml portions of benzene.
-
Combine the benzene extracts and wash successively with water, 5% sodium carbonate solution, and again with water.
-
Purification: Dry the benzene solution over anhydrous sodium sulfate. Distill off the benzene at atmospheric pressure.
-
Distill the residue under reduced pressure (boiling point 160-170°C at 5 mmHg).
-
Recrystallize the crude product from methanol (0.5 ml/g) to yield pure this compound (mp 73-74°C).
Protocol 2: Synthesis via Mandelonitrile Condensation (Yield: 78%)
-
Reaction Setup: In a four-necked flask equipped with a stirrer, condenser, and thermometer, add 133 g of mandelonitrile and 600 g of benzene.
-
Condensation: While maintaining the temperature at 40-45°C, add 50 g of 98% concentrated sulfuric acid dropwise over 30 minutes.
-
After the addition is complete, continue stirring at 40-45°C for 1 hour.
-
Workup: Pour the reaction mixture into 800 g of water and separate the layers.
-
Wash the organic layer with water, then dry it.
-
Purification: Recover the benzene by atmospheric distillation. Distill the remaining product under reduced pressure to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield issues.
General Experimental Workflow (Hoch's Synthesis)
Caption: Workflow for this compound synthesis via bromination.
Major Synthetic Pathways
Caption: Key synthetic pathways to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. US2447419A - Preparation of this compound - Google Patents [patents.google.com]
- 5. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of Crude Diphenylacetonitrile by Recrystallization
This guide provides troubleshooting advice and frequently asked questions for the purification of crude diphenylacetonitrile via recrystallization, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound should be a white to off-white crystalline solid.[1] The reported melting point generally falls within the range of 71°C to 76°C.[2][3][4][5] A broad melting range or a discolored appearance (yellow to brown) typically indicates the presence of impurities.
Q2: Which solvent is best for the recrystallization of this compound?
Several solvents can be effectively used. Isopropyl alcohol is a common choice, as is ethanol (B145695). The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room or lower temperatures. A mixture of ethanol and a non-polar solvent like petroleum ether or extraction naphtha can also be employed.
Q3: My final product is oily and won't crystallize. What should I do?
An oily product often suggests the presence of residual solvent or impurities that are depressing the melting point. Try the following:
-
Scratch the inside of the flask: Use a glass rod to scratch the flask below the solvent surface. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small crystal of pure this compound, add it to the solution to induce crystallization.
-
Reduce the amount of solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Re-purify: If the product remains oily, an additional purification step, such as column chromatography, may be necessary before recrystallization.
Q4: The yield of my recrystallized product is very low. What are the possible causes?
Low yield can result from several factors:
-
Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities.
-
Premature crystallization: If the solution cools and crystals form during the hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.
-
Washing with a warm solvent: The crystals should be washed with a minimal amount of ice-cold recrystallization solvent to minimize re-dissolving the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Crude this compound does not fully dissolve in the hot solvent. | 1. Insufficient solvent was used. 2. The solvent is not at its boiling point. 3. The crude material contains insoluble impurities. | 1. Add small, successive portions of hot solvent until the solid dissolves. 2. Ensure the solvent is gently boiling before and during dissolution. 3. Perform a hot filtration to remove any insoluble material. |
| The product crystallizes in the funnel during hot filtration. | 1. The solution cooled down too much during filtration. 2. The funnel and filter paper were at room temperature. | 1. Use a pre-heated funnel (e.g., place it in an oven or on top of the boiling flask). 2. Add a small amount of extra hot solvent to the solution just before filtering to account for evaporation. |
| No crystals form upon cooling. | 1. The solution is supersaturated or too dilute. 2. The cooling process is too slow without nucleation sites. | 1. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. 2. If scratching fails, evaporate some solvent to concentrate the solution and cool again. 3. Place the flask in an ice bath to further reduce solubility. |
| The recrystallized product is colored. | 1. Colored impurities are present in the crude material. 2. The product degraded due to excessive heating. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Avoid prolonged heating of the solution. |
| The melting point of the purified product is low or has a wide range. | 1. Incomplete removal of impurities. 2. The crystals are not properly dried and contain residual solvent. | 1. Perform a second recrystallization. 2. Ensure the crystals are thoroughly dried under vacuum to remove all traces of the solvent. |
Quantitative Data Summary
| Property | Value | Source(s) |
| Appearance | White to creamy or faint yellow crystalline powder | |
| Melting Point | 71-76 °C | |
| Boiling Point | 181 °C @ 12 mmHg | |
| Solubility | Soluble in ethanol, ether, acetone, chloroform, dichloromethane. Insoluble in water. |
Experimental Protocol: Recrystallization from Isopropyl Alcohol
This protocol is adapted from established procedures for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl alcohol (approximately 1 mL per gram of crude material).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot isopropyl alcohol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel and rapidly filter the hot solution to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on a surface that does not draw heat away too quickly (e.g., an asbestos (B1170538) mat or wooden block). Slow cooling is crucial for forming large, pure crystals. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropyl alcohol to rinse away any remaining impurities from the mother liquor.
-
Drying: Transfer the pure white crystals to a watch glass and dry them in a vacuum desiccator or a vacuum oven at a low temperature until a constant weight is achieved.
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. China this compound CAS 86-29-3 Manufacturer and Supplier | Starsky [starskychemical.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound CAS 86-29-3 DPAN - Buy this compound, CAS 86-29-3, DPAN Product on Boss Chemical [bosschemical.com]
- 5. modychem.co [modychem.co]
Common side reactions in the synthesis of Diphenylacetonitrile
Technical Support Center: Synthesis of Diphenylacetonitrile
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are commonly employed for the synthesis of this compound. The classical and most frequently cited method is a two-step process starting from benzyl (B1604629) cyanide. This involves the bromination of benzyl cyanide to form α-bromo-α-phenylacetonitrile, which then undergoes a Friedel-Crafts reaction with benzene (B151609) in the presence of a Lewis acid catalyst like aluminum chloride.[1][2][3] An alternative route involves the nucleophilic substitution of bromodiphenylmethane (B105614) with sodium cyanide.[3] Other reported syntheses include the dehydration of diphenylacetamide and a palladium-catalyzed reaction between benzyl cyanide and benzyl chloride.[4]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in this compound synthesis can stem from several factors depending on the chosen synthetic route. For the common benzyl cyanide route, incomplete bromination in the first step or inefficient Friedel-Crafts alkylation in the second step are primary suspects. Moisture in the reaction setup can deactivate the aluminum chloride catalyst and lead to the hydrolysis of the nitrile group. In the case of nucleophilic substitution, the purity of the starting materials and the efficiency of the phase transfer catalyst (if used) are critical. Incomplete reaction is a common issue, and monitoring the reaction progress by techniques like TLC or GC is recommended.
Q3: I am observing an unexpected solid in my reaction mixture. What could it be?
A3: The formation of an unexpected solid could be due to several side reactions. If moisture is present, the nitrile group of either the starting material or the product can hydrolyze to form the corresponding amide (e.g., diphenylacetamide) or carboxylic acid, which are often solids with higher melting points. In the Friedel-Crafts step, side reactions catalyzed by aluminum chloride could lead to polymeric materials, especially if the temperature is not well-controlled. Additionally, incomplete dissolution of starting materials or catalysts can appear as unexpected solids.
Q4: My final product is colored, even after purification. What is the cause of the color?
A4: A yellow or brownish color in the final product is a common issue. This can be due to residual impurities from the reaction, such as unreacted bromine from the bromination step or colored byproducts from the Friedel-Crafts reaction. Overheating during distillation or the workup can also lead to the formation of colored degradation products. Recrystallization from a suitable solvent, such as isopropyl alcohol, is often effective in removing these colored impurities to yield a pure white product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete bromination of benzyl cyanide. | Ensure the reaction temperature is maintained at 105–110°C during bromine addition. Use a slight excess of bromine (1.1 equivalents). |
| Deactivation of AlCl₃ catalyst by moisture in the Friedel-Crafts step. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. | |
| Incomplete reaction during the Friedel-Crafts alkylation. | Ensure vigorous refluxing of benzene and allow for a sufficient reaction time after the addition of the α-bromo-α-phenylacetonitrile solution. | |
| Presence of Benzophenone in the Final Product | Autoxidation of this compound. | This can occur if the product is exposed to air for extended periods, especially at elevated temperatures. Store the purified product under an inert atmosphere if high purity is required. |
| Formation of Diphenylacetamide or Diphenylacetic Acid | Hydrolysis of the nitrile group due to the presence of water. | Ensure all reagents and solvents are anhydrous. During the workup, avoid prolonged contact with aqueous acidic or basic solutions. |
| Formation of Polymeric Byproducts | Uncontrolled Friedel-Crafts reaction. | Maintain careful temperature control during the addition of the alkylating agent and the catalyst. Add the catalyst in portions to manage the exothermic reaction. |
| Presence of Unreacted Benzyl Cyanide | Incomplete bromination. | Monitor the first step of the reaction by TLC or GC to ensure complete consumption of the starting material before proceeding to the next step. |
| Formation of a Cyclized Byproduct (in alkylation reactions) | Side reaction of an alkylating agent with the deprotonated this compound and a co-solvent. | This has been observed when using haloacetones as alkylating agents in the presence of acetone (B3395972) as a co-solvent. Avoiding acetone in such cases can prevent this side reaction. |
Synthesis Methods and Reported Yields
| Starting Material(s) | Key Reagents | Reported Yield | Reference |
| Benzyl Cyanide, Benzene | Bromine, Aluminum Chloride | 50-60% | |
| Phenylacetonitrile, Benzyl Alcohol | Sodium Methoxide | 90.5% | |
| Bromodiphenylmethane | Sodium Cyanide | Not specified | |
| Diphenylacetamide | Phosphorous Oxychloride | Good yield (not quantified) | |
| Benzaldehyde, Hydrogen Cyanide, Benzene | Boron Trifluoride | ~80% |
Reaction Pathways
The following diagram illustrates the primary synthesis route for this compound starting from benzyl cyanide, along with potential side reactions.
Caption: Main synthesis pathway and side reactions of this compound.
References
Technical Support Center: Optimizing Diphenylacetonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diphenylacetonitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in this compound synthesis can stem from several factors. Systematically investigating the following aspects can help identify and resolve the issue:
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Reagent Quality: Ensure that all starting materials, particularly benzyl (B1604629) cyanide and benzene (B151609), are pure and dry. The presence of moisture can deactivate the Lewis acid catalyst (e.g., aluminum chloride) and lead to side reactions. It is recommended to use freshly distilled reagents.[1]
-
Catalyst Activity: Anhydrous aluminum chloride is highly hygroscopic and loses its activity upon exposure to moisture. Use freshly opened or properly stored aluminum chloride.
-
Reaction Temperature: Precise temperature control is crucial. During the bromination of benzyl cyanide, the temperature should be maintained between 105-110°C.[1] In the subsequent Friedel-Crafts reaction, the addition of the α-bromo-α-phenylacetonitrile solution should be done to boiling benzene.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. After the addition of α-bromo-α-phenylacetonitrile, the reaction mixture should be refluxed for an additional hour.[1]
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Incomplete Quenching and Work-up: The reaction mixture should be quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the catalyst and separate the product.[2] Inefficient extraction of the product from the aqueous layer can also lead to lower yields. Use ether for extraction to recover any dissolved product.
Q2: I am observing the formation of a potent lachrymator during the reaction. What is it and how can I handle it safely?
A2: The lachrymatory (tear-inducing) substance is α-bromo-α-phenylacetonitrile, an intermediate in the synthesis starting from benzyl cyanide. This compound is a significant health hazard.
-
Safe Handling: All manipulations involving α-bromo-α-phenylacetonitrile must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Alternative Synthesis Routes: To avoid the formation of this hazardous intermediate, consider alternative synthetic pathways, such as the one starting from benzaldehyde (B42025) cyanohydrin.
Q3: The final product is impure, appearing as a yellow or oily substance. How can I effectively purify this compound?
A3: The crude product often contains unreacted starting materials and byproducts, resulting in a lower melting point and discoloration.
-
Recrystallization: The most common method for purification is recrystallization. Isopropyl alcohol is a suitable solvent for this purpose. Dissolve the crude product in a minimal amount of hot isopropyl alcohol and allow it to cool slowly to room temperature to form pure white crystals. Chilling the mother liquor may yield a second crop of crystals.
-
Distillation: Vacuum distillation can also be used to purify this compound. It typically boils at 122–125°C at a pressure of 1–2 mmHg.
Q4: The Friedel-Crafts reaction seems to be very vigorous and difficult to control. What precautions should I take?
A4: The reaction of α-bromo-α-phenylacetonitrile with benzene in the presence of aluminum chloride is exothermic and can be vigorous.
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Controlled Addition: Add the α-bromo-α-phenylacetonitrile solution to the boiling benzene mixture in small portions over a period of time (e.g., 2 hours). This allows for better control of the reaction rate and temperature.
-
Adequate Stirring: Ensure efficient stirring throughout the addition and the subsequent reflux period to maintain a homogeneous reaction mixture and prevent localized overheating.
Data Presentation: Comparison of Synthetic Routes
| Starting Materials | Key Reagents | Reaction Conditions | Reported Yield | Reference |
| Benzyl Cyanide, Bromine, Benzene | Aluminum Chloride | Bromination at 105-110°C, followed by Friedel-Crafts reaction at reflux. | 50-60% | |
| Phenylacetonitrile, Benzyl alcohol | Sodium alkoxide | Alpha-aryl substitution under heating. | Up to 90% | |
| Benzaldehyde, Hydrogen Cyanide, Benzene | Boron Trifluoride | Condensation reaction, temperatures ranging from room temperature to 40°C. | Upwards of 80% | |
| Diphenylbromomethane, Sodium Cyanide | Phase Transfer Catalyst | Nucleophilic substitution. | Not specified |
Experimental Protocols
Protocol 1: Synthesis from Benzyl Cyanide and Benzene
A. α-Bromo-α-phenylacetonitrile
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In a well-ventilated fume hood, equip a 500-mL three-necked flask with a sealed stirrer, an air condenser, a dropping funnel, and a thermometer.
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Place 117 g (1 mole) of benzyl cyanide into the flask and heat to an internal temperature of 105–110°C.
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With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise over 1 hour, maintaining the temperature at 105–110°C.
-
Continue heating and stirring for an additional 15 minutes after the addition is complete.
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Purge the apparatus with dry nitrogen for 30 minutes to remove residual hydrogen bromide.
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Transfer the hot mixture to a dropping funnel for immediate use in the next step.
B. This compound
-
Set up a 2-L three-necked flask with a sealed stirrer, the dropping funnel containing the α-bromo-α-phenylacetonitrile solution, and a reflux condenser.
-
Add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride to the flask.
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Heat the benzene to a vigorous reflux with stirring.
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Add the α-bromo-α-phenylacetonitrile solution in small portions over 2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional hour.
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Cool the flask and pour the reaction mixture into a stirred mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Separate the benzene layer and extract the aqueous layer twice with 250 mL portions of ether.
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Combine the organic layers and wash successively with 500 mL of water, 250 mL of saturated sodium bicarbonate solution, and 500 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvents by distillation, followed by vacuum distillation of the residue to obtain the crude product.
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Purify the product by recrystallization from isopropyl alcohol to yield a pure white solid.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Key steps in the synthesis of this compound from benzyl cyanide.
References
Addressing the lachrymatory effects of α-bromo-α-phenylacetonitrile
Technical Support Center: α-Bromo-α-phenylacetonitrile
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for laboratory personnel working with α-bromo-α-phenylacetonitrile (also known as Bromobenzyl Cyanide or BBC). This compound is a potent lachrymator and requires strict adherence to safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is α-bromo-α-phenylacetonitrile and why is it a potent lachrymator?
A1: α-Bromo-α-phenylacetonitrile is an organic compound with the chemical formula C₈H₆BrN.[1] It was developed as a tear gas agent during World War I due to its high potency and persistence.[1] Its lachrymatory (tear-producing) effect stems from its chemical structure. As an alkylating agent, it can react with biological molecules, such as cysteine residues on sensory nerve receptors (like TRPA1 and TRPV1). This activation leads to a rapid and painful inflammatory response, characterized by intense eye irritation, tearing, and respiratory discomfort.[2]
Q2: What are the primary hazards associated with α-bromo-α-phenylacetonitrile?
A2: The primary hazards are acute toxicity and severe irritation. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[3] Inhalation of vapors is extremely irritating and can lead to coughing, difficulty breathing, and nausea.[3] Exposure to high concentrations can be fatal. It is also important to note that on contact with acids, acid fumes, water, or steam, it can produce toxic and flammable vapors. Combination with bases can produce hydrogen cyanide.
Q3: What are the immediate symptoms of exposure?
A3: Symptoms of exposure are immediate and severe. They include intense burning of the eyes, profuse lachrymation (flow of tears), and irritation of mucous membranes. Inhalation can cause respiratory distress, coughing, and a sensation of burning in the throat and chest. Skin contact results in irritation. While the effects of brief exposure may last only a few minutes, exposure in an enclosed area can be very harmful.
Data Presentation
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₈H₆BrN | |
| Molar Mass | 196.04 g/mol | |
| Appearance | Colorless to yellowish solid/liquid | |
| Solubility | Slightly soluble in water; readily soluble in organic solvents |
| CAS Number | 5798-79-8 | |
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Source: PubChem | | |
Troubleshooting & Emergency Protocols
Q4: What is the immediate first aid response for accidental exposure?
A4: Immediate and thorough action is critical. Follow these steps based on the type of exposure:
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Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Quickly remove all contaminated clothing. Immediately wash the affected area with large amounts of soap and water. Seek immediate medical attention.
-
Inhalation: Remove the person from the exposure area to fresh air immediately. If breathing has stopped, begin rescue breathing (using a pocket mask or other barrier device, not mouth-to-mouth) and CPR if there is no pulse. Transfer the individual to a medical facility promptly.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.
Q5: How should a spill of α-bromo-α-phenylacetonitrile be handled?
A5: Spill response requires proper training and personal protective equipment.
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
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Contain: For liquid spills, cover with a non-combustible absorbent material like activated charcoal or sand. Do not use combustible materials like sawdust.
-
Collect: Carefully collect the absorbed material or powdered solid into a sealed, properly labeled container for hazardous waste disposal.
-
Decontaminate: Wash the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and governmental regulations.
Q6: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A6: All work with α-bromo-α-phenylacetonitrile must be conducted in a certified chemical fume hood. The following PPE is required:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator is necessary. For emergencies, a self-contained breathing apparatus (SCBA) is required.
-
Hand Protection: Wear disposable nitrile gloves as a minimum for incidental contact. For direct handling or potential for significant contact, double-gloving or using more robust gloves (e.g., neoprene) is recommended. Change gloves immediately upon contamination.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. An apron or chemical-resistant suit may be required for larger quantities.
Detailed Experimental Protocols
Protocol 1: Decontamination of Glassware and Surfaces
This protocol outlines the steps for safely cleaning equipment and work surfaces contaminated with α-bromo-α-phenylacetonitrile.
-
Initial Rinse (in a fume hood): Carefully rinse the contaminated glassware or surface with an organic solvent in which the compound is readily soluble (e.g., acetone (B3395972) or ethanol) to remove the bulk of the residue. Collect this rinse solvent as hazardous waste.
-
Decontamination Solution: Prepare a decontamination solution. While hydrolysis can occur, using a strong base may produce hydrogen cyanide. A safer alternative is to use a solution of sodium bisulfite or a commercial decontamination solution designed for alkylating agents. Always perform a small-scale test to ensure compatibility and effectiveness before proceeding with large-scale decontamination.
-
Soaking: Immerse the glassware in the decontamination solution for a minimum of 12 hours. For surfaces, apply the solution and allow it to sit for a prolonged period, ensuring it remains wet.
-
Final Cleaning: After soaking, remove the items and wash them thoroughly with soap and water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
-
Waste Disposal: All decontamination solutions and rinsates must be collected and disposed of as hazardous waste.
Protocol 2: Quenching a Reaction Mixture
This protocol provides a general method for neutralizing α-bromo-α-phenylacetonitrile in a reaction mixture before workup.
-
Cooling: Ensure the reaction vessel is cooled to 0-5 °C in an ice bath to control any exothermic reaction during quenching.
-
Quenching Agent Selection: A nucleophilic quenching agent is required. A solution of sodium or potassium carbonate in water can be used, but this must be done with extreme caution in a well-ventilated fume hood due to the potential for hydrogen cyanide gas evolution. An alternative is to use a solution of sodium thiosulfate.
-
Slow Addition: Slowly and carefully add the quenching solution dropwise to the cooled, stirred reaction mixture. Monitor for any signs of gas evolution or temperature increase.
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Stirring: After the addition is complete, allow the mixture to stir at a low temperature for at least one hour to ensure the complete destruction of the lachrymator.
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Verification: Before proceeding with the workup, it is advisable to test the quenched mixture for the presence of the lachrymator using an appropriate analytical method (e.g., TLC, GC-MS) on a small, carefully handled aliquot.
-
Workup: Once quenching is confirmed, proceed with the standard aqueous workup.
Visualizations
References
Technical Support Center: Alternative Non-Toxic Cyanating Agents for Arene Synthesis
Welcome to the technical support center for alternative non-toxic cyanating agents in arene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common and safer alternatives to traditional cyanating agents like KCN or NaCN for arene synthesis?
A1: Several less toxic alternatives to highly poisonous cyanide sources have been developed and are widely used. The most prominent among these are potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), zinc cyanide (Zn(CN)₂), and acetone (B3395972) cyanohydrin. These reagents offer significant safety advantages as they are solids with lower acute toxicity and can be handled with standard laboratory precautions, minimizing the risk of exposure to hydrogen cyanide (HCN) gas.[1]
Q2: Why is potassium hexacyanoferrate(II) considered a "non-toxic" cyanide source?
A2: Potassium hexacyanoferrate(II) is considered non-toxic because the cyanide ions are strongly bound within the iron coordination sphere. This stability prevents the ready release of free cyanide ions, making it much safer to handle than simple alkali metal cyanides.[1] In many palladium-catalyzed cyanation reactions, it has been shown that no free cyanide is present in the reaction mixture or during workup, further enhancing its safety profile.[2]
Q3: Can all six cyanide ligands of potassium hexacyanoferrate(II) be transferred in a reaction?
A3: Yes, under optimized palladium-catalyzed conditions, all six cyanide ions from the [Fe(CN)₆]⁴⁻ complex can be transferred to the aryl halide, making it an atom-economical cyanide source.[2]
Q4: What are the advantages of using zinc cyanide (Zn(CN)₂) over other cyanide sources?
A4: Zinc cyanide is a solid that is less toxic than alkali metal cyanides.[1] It is often used in palladium-catalyzed cyanations and can be more efficient in certain cases. In some protocols, the in situ generation of a Pd(0) catalyst is facilitated by using a precatalyst and a mild reducing agent, avoiding the need for air-sensitive reagents.
Q5: Is acetone cyanohydrin a safe alternative? What are the necessary safety precautions?
A5: Acetone cyanohydrin is a convenient liquid source of cyanide that is less volatile than HCN. However, it is still highly toxic and must be handled with care in a well-ventilated fume hood. It can decompose to release HCN, especially in the presence of base or moisture. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Spills should be immediately neutralized with a bleach solution.
Troubleshooting Guides
Problem 1: Low or no conversion in a palladium-catalyzed cyanation using potassium hexacyanoferrate(II).
-
Possible Cause 1: Poor solubility of K₄[Fe(CN)₆].
-
Solution: K₄[Fe(CN)₆] is often insoluble in organic solvents. Employing a biphasic solvent system, such as dioxane/water or MeCN/water, can significantly improve the reaction rate by increasing the solubility of the cyanating agent. The addition of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can also be beneficial.
-
-
Possible Cause 2: Catalyst deactivation.
-
Solution: Excess cyanide in the reaction mixture can poison the palladium catalyst. Using K₄[Fe(CN)₆] helps mitigate this by the slow release of cyanide. Ensure the correct stoichiometry of the cyanating agent is used. The choice of ligand is also critical; bulky electron-rich phosphine (B1218219) ligands can stabilize the palladium catalyst and improve its activity.
-
-
Possible Cause 3: Inactive catalyst.
-
Solution: Ensure your palladium source is active. If using a Pd(II) precatalyst, it needs to be reduced to Pd(0) in situ. The choice of base and solvent can influence this activation.
-
Problem 2: Inconsistent yields in copper-catalyzed cyanation of arenes.
-
Possible Cause 1: Catalyst poisoning by cyanide.
-
Solution: High concentrations of cyanide can deactivate copper catalysts. When using reagents like sodium cyanide, slow addition or using a less soluble source can help maintain a low concentration of free cyanide.
-
-
Possible Cause 2: Inefficient ligand.
-
Solution: The choice of ligand is crucial. For copper-catalyzed cyanations, ligands like 1,10-phenanthroline (B135089) have been shown to be effective. Ensure the correct ligand-to-metal ratio is used, as insufficient ligand can lead to side reactions like the formation of dimer byproducts.
-
-
Possible Cause 3: Incompatible oxidant in C-H cyanation.
-
Solution: For direct C-H cyanation reactions, the oxidant must be compatible with the catalyst and the cyanide source. Iodine has been successfully used as an oxidant in copper-catalyzed C-H cyanation of heterocycles.
-
Problem 3: Reaction with acetone cyanohydrin is sluggish or does not proceed.
-
Possible Cause 1: Insufficient base to liberate cyanide.
-
Solution: Acetone cyanohydrin requires a base to decompose and release the cyanide nucleophile. Ensure a suitable base, such as tributylamine (B1682462), is present in a sufficient amount.
-
-
Possible Cause 2: Catalyst inhibition.
-
Solution: The addition of a co-catalyst like trimethylsilyl (B98337) cyanide (TMSCN) can sometimes enhance the reaction rate by facilitating the in situ generation of free cyanide ions.
-
Data Presentation
Table 1: Comparison of Alternative Non-Toxic Cyanating Agents for Arene Synthesis
| Cyanating Agent | Formula | Form | Key Advantages | Common Catalysts | Typical Reaction Conditions |
| Potassium Hexacyanoferrate(II) | K₄[Fe(CN)₆] | Solid | Non-toxic, air-stable, low cost, all six CN⁻ can be transferred. | Palladium, Copper, Nickel | Biphasic solvents (e.g., dioxane/H₂O), 70-140 °C. |
| Zinc Cyanide | Zn(CN)₂ | Solid | Less toxic than alkali cyanides, commercially available. | Palladium, Nickel | Anhydrous organic solvents (e.g., DMF, DMAc), 80-120 °C. |
| Acetone Cyanohydrin | C₄H₇NO | Liquid | Convenient liquid source, decomposes in situ. | Copper, Palladium | Organic solvents (e.g., DMF), often with a base, 110 °C. |
Table 2: Substrate Scope and Yields for Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
| Aryl Halide Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ / dppf | Dioxane/H₂O | 120 | 24 | 95 | |
| 4-Chlorobenzonitrile | Pd/CM-phos | MeCN/H₂O | 70 | 12 | 96 | |
| 2-Bromopyridine | Pd(DPEPhos)Cl₂ | Dioxane/H₂O | 100 | 18 | 85 | |
| 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / P(tBu)₃ | Dioxane/H₂O | 100 | 24 | 92 | |
| 3-Bromobenzonitrile | NiCl₂(dme)/JosiPhos | Cyclohexane/H₂O | 100 | 24 | 91 |
Yields are isolated yields.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Cyanation of Aryl Chlorides with K₄[Fe(CN)₆]
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Reaction Setup: To a screw-cap test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol % [Pd(allyl)Cl]₂), ligand (e.g., 4 mol % cataCXium A), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), and the aryl chloride (1 mmol).
-
Inert Atmosphere: Seal the tube with a Teflon-lined screw-cap septum, and then evacuate and backfill with nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of KOAc (2.5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for the required time (typically 12-24 h), monitoring by TLC or GC-MS.
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Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Catalyzed Cyanation of Alkenyl Iodides with Acetone Cyanohydrin
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Reaction Setup: In a flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (10 mol %), 1,10-phenanthroline (20 mol %), and the alkenyl iodide (1.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add N,N-dimethylformamide (DMF), followed by tributylamine (1.3 equiv) and acetone cyanohydrin (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 16-48 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an aqueous solution of ammonium (B1175870) chloride. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Mandatory Visualization
Caption: Pd-Catalyzed Cyanation Workflow with K₄[Fe(CN)₆].
Caption: Troubleshooting Decision Tree for Cyanation Reactions.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing byproduct formation in the bromination of phenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the bromination of phenylacetonitrile (B145931).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the bromination of phenylacetonitrile?
A1: The primary byproducts encountered during the bromination of phenylacetonitrile are the di-brominated product (α,α-dibromophenylacetonitrile) and products resulting from aromatic ring bromination (bromination on the phenyl ring).[1] Over-bromination leads to the di-substituted product, while electrophilic aromatic substitution can cause ring bromination.[1][2]
Q2: What is the fundamental difference in the reaction mechanism between the desired benzylic bromination and the aromatic ring bromination byproduct formation?
A2: The desired bromination at the benzylic position (the carbon adjacent to the phenyl ring) typically proceeds via a free-radical mechanism, especially when using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1] In contrast, bromination of the aromatic ring is an electrophilic substitution reaction, which is often catalyzed by acidic conditions.[1]
Q3: How can I selectively achieve mono-bromination at the benzylic position?
A3: To enhance the selectivity for the mono-brominated product, it is crucial to carefully control the stoichiometry of the brominating agent. Using a stoichiometric amount (1.0 to 1.1 equivalents) of N-bromosuccinimide (NBS) relative to the phenylacetonitrile is recommended. Additionally, closely monitoring the reaction progress and stopping it as soon as the starting material is consumed can prevent over-bromination.
Troubleshooting Guide
Problem 1: Formation of significant amounts of di-brominated byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excess brominating agent | Use a precise stoichiometric amount of NBS (1.0 - 1.05 equivalents). | Reduced formation of the di-brominated product. |
| Prolonged reaction time | Monitor the reaction closely using techniques like TLC or GC and quench the reaction once the starting material is consumed. | Minimized over-bromination and improved selectivity for the mono-brominated product. |
Problem 2: Presence of aromatic ring bromination byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of polar solvents | Employ non-polar solvents such as carbon tetrachloride (CCl₄) or cyclohexane, which favor the radical pathway over electrophilic substitution. | Suppression of aromatic ring bromination. |
| Acidic reaction conditions | Ensure all glassware and reagents are dry and free of acidic impurities. The presence of acid can catalyze electrophilic aromatic bromination. | Prevention of unwanted ring substitution. |
Problem 3: Incomplete reaction or low yield of the desired product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient radical initiation | Use a catalytic amount of a suitable radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and ensure the reaction is heated to reflux to facilitate initiator decomposition. | Improved reaction rate and higher conversion of the starting material. |
| Impure starting materials | Use purified phenylacetonitrile to avoid side reactions with impurities. | A cleaner reaction profile and higher yield of the desired product. |
Data Presentation
Table 1: Summary of Reaction Conditions for Selective Mono-bromination
| Parameter | Recommended Condition | Rationale | Reference |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, controlled concentration of bromine, minimizing side reactions. | |
| Stoichiometry of NBS | 1.0 - 1.05 equivalents | To avoid over-bromination and the formation of di-bromo byproducts. | |
| Solvent | Non-polar (e.g., CCl₄, cyclohexane) | Favors the free-radical substitution pathway and discourages electrophilic aromatic bromination. | |
| Initiator | Catalytic AIBN or Benzoyl Peroxide | To initiate the free-radical chain reaction for benzylic bromination. | |
| Temperature | Reflux | To ensure the decomposition of the radical initiator and drive the reaction to completion. | |
| Reaction Monitoring | TLC or GC | To determine the point of complete consumption of the starting material and prevent prolonged reaction times. |
Experimental Protocols
Protocol 1: Selective Mono-bromination of Phenylacetonitrile using NBS
This protocol is based on the Wohl-Ziegler bromination, which favors benzylic bromination.
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Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylacetonitrile (1.0 equivalent) in a non-polar solvent like carbon tetrachloride.
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Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
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Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen).
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Monitoring: Monitor the reaction's progress by TLC or GC until the phenylacetonitrile is fully consumed. This is typically achieved within a few hours.
-
Workup:
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Cool the reaction mixture to room temperature and then further cool in an ice bath.
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Filter the solid succinimide (B58015) byproduct and wash it with a small amount of cold solvent.
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The filtrate can be washed with a saturated sodium bicarbonate solution, water, and finally with brine.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield α-bromo-α-phenylacetonitrile.
Protocol 2: Bromination of Phenylacetonitrile using Molecular Bromine
This protocol describes a method using liquid bromine.
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Reaction Setup: In a well-ventilated hood, equip a dry three-necked round-bottom flask with a stirrer, a dropping funnel, a condenser, and a thermometer. Place phenylacetonitrile (1 mole) in the flask.
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Heating: Heat the flask to 105–110°C.
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Bromine Addition: With vigorous stirring, add bromine (1.1 moles) dropwise over one hour, maintaining the temperature at 105–110°C.
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Reaction Completion: Continue heating and stirring for an additional 15 minutes after the addition is complete, by which time the evolution of hydrogen bromide gas should have nearly stopped.
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Nitrogen Purge: Purge the apparatus with dry nitrogen for 30 minutes to remove any remaining HBr.
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Workup and Purification: The resulting α-bromo-α-phenylacetonitrile can be used directly in subsequent steps or purified. The workup may involve pouring the mixture into ice-water, extraction with an organic solvent, washing with water and sodium bicarbonate solution, and drying. The product can then be distilled under reduced pressure.
Visualizations
Caption: Reaction pathways in the bromination of phenylacetonitrile.
Caption: Troubleshooting flowchart for minimizing byproduct formation.
References
Troubleshooting low conversion rates in Diphenylacetonitrile synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Diphenylacetonitrile, a key intermediate in the pharmaceutical industry. The following information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: Several methods are commonly employed for the synthesis of this compound. The classical approach involves the bromination of benzyl (B1604629) cyanide to form α-bromo-α-phenylacetonitrile, which is then used to alkylate benzene (B151609) via a Friedel-Crafts reaction.[1][2] Alternative routes include the reaction of bromodiphenylmethane (B105614) with sodium cyanide, the dehydration of diphenylacetamide, and methods starting from mandelonitrile (B1675950) or benzaldehyde (B42025) cyanohydrin.[2][3]
Q2: My Friedel-Crafts synthesis of this compound is resulting in a low yield. What are the primary factors I should investigate?
A2: Low yields in the Friedel-Crafts synthesis of this compound can often be attributed to several critical factors:
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Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any presence of water will lead to its deactivation.
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Catalyst Deactivation by Nitrile Group: The lone pair of electrons on the nitrogen atom of the nitrile group in the starting material or product can coordinate with the Lewis acid catalyst, forming an inactive complex.
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Impure Reagents: The purity of benzyl cyanide, benzene, and the brominating agent is crucial for a successful reaction.
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Suboptimal Reaction Temperature: Temperature control is critical during both the bromination and the Friedel-Crafts alkylation steps to prevent side reactions.
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Inefficient Work-up: Product loss can occur during the quenching, extraction, and purification stages.
Q3: I am observing the formation of a dark, tarry substance in my Friedel-Crafts reaction mixture. What is the likely cause?
A3: The formation of dark, polymeric material is a common issue in Friedel-Crafts reactions. This can be caused by:
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Polymerization: Strong Lewis acids like AlCl₃ can promote the polymerization or self-condensation of the starting materials or products.
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Side Reactions: Uncontrolled reaction conditions can lead to various side reactions, resulting in complex mixtures and tar formation.
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Excessively High Temperatures: Overheating the reaction mixture can lead to the decomposition of reagents and products.
Troubleshooting Guides
Guide 1: Low Conversion in Friedel-Crafts Alkylation of Benzene with α-Bromo-α-phenylacetonitrile
| Symptom | Possible Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | Inactive Aluminum Chloride Catalyst: The AlCl₃ is likely deactivated due to moisture. | Ensure all glassware is thoroughly oven-dried before use. Use freshly opened, high-purity anhydrous aluminum chloride. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of α-Bromo-α-phenylacetonitrile: The intermediate may have degraded or contains impurities. | Use the α-bromo-α-phenylacetonitrile immediately after its preparation for the best results. | |
| Low yield of this compound with recovery of starting materials. | Insufficient Catalyst: The nitrile group can complex with and deactivate the AlCl₃ catalyst. | Use a stoichiometric amount of AlCl₃ relative to the α-bromo-α-phenylacetonitrile. |
| Low Reaction Temperature: The activation energy for the reaction may not be reached. | Ensure the reaction mixture is heated to a vigorous reflux during the addition of the alkylating agent. | |
| Formation of multiple byproducts observed by TLC or GC-MS. | Polyalkylation: The product, this compound, can undergo further alkylation. | Use a large excess of benzene relative to the α-bromo-α-phenylacetonitrile to favor mono-alkylation. |
| Houben-Hoesch Reaction: The nitrile group can act as an electrophile under acidic conditions, leading to ketone formation after hydrolysis. | Maintain anhydrous conditions and carefully control the reaction time and temperature. | |
| Product loss during work-up. | Incomplete Extraction: The product may not be fully extracted from the aqueous layer. | Perform multiple extractions with a suitable organic solvent. Check the pH of the aqueous layer to ensure it is acidic before extraction. |
| Emulsion Formation: Emulsions can form during the washing steps, trapping the product. | Add brine (saturated NaCl solution) to help break up emulsions. |
Guide 2: Low Yield in Synthesis from Mandelonitrile or Benzaldehyde Cyanohydrin
| Symptom | Possible Cause | Recommended Solution |
| Incomplete reaction of mandelonitrile/benzaldehyde cyanohydrin. | Insufficient Acid Catalyst: The amount of concentrated sulfuric acid or other condensing agent may be too low. | Ensure the correct stoichiometry of the acid catalyst is used as per the protocol. |
| Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Maintain the reaction temperature within the recommended range (e.g., below 45°C for the sulfuric acid method to avoid side reactions). | |
| Formation of colored impurities. | Side Reactions: The strong acid can promote side reactions or degradation of the starting materials or product. | Add the acid catalyst dropwise and with efficient stirring to control the exothermic reaction and maintain the temperature. |
| Low isolated yield after work-up. | Hydrolysis of the Nitrile: The product can be sensitive to prolonged exposure to strong acids, leading to hydrolysis to the corresponding amide or carboxylic acid. | Quench the reaction mixture promptly after the recommended reaction time by pouring it into ice water. |
| Incomplete Removal of Benzene: Residual benzene can affect the purity and yield of the final product. | Use vacuum distillation to effectively remove the benzene solvent. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Alkylation
This two-step procedure is adapted from a well-established method.
Step A: Synthesis of α-Bromo-α-phenylacetonitrile
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In a well-ventilated fume hood, equip a dry 500-mL three-necked round-bottom flask with a sealed stirrer, a dropping funnel, and a condenser protected with a drying tube.
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Charge the flask with 117 g (1 mole) of redistilled benzyl cyanide.
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Heat the flask in a water or oil bath to an internal temperature of 105-110°C.
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With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature at 105-110°C during the addition and for 15 minutes thereafter.
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After the addition is complete and the evolution of hydrogen bromide has subsided, purge the apparatus with dry nitrogen for 30 minutes.
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The resulting hot mixture of α-bromo-α-phenylacetonitrile is used directly in the next step.
Step B: Synthesis of this compound
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Set up a dry 2-L three-necked round-bottom flask with a sealed stirrer, a 500-mL dropping funnel, and a reflux condenser.
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Charge the flask with 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
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Heat the mixture to a vigorous reflux with stirring.
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Dissolve the α-bromo-α-phenylacetonitrile from Step A in 100 g (1.3 moles) of dry benzene and add this solution to the dropping funnel.
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Add the α-bromo-α-phenylacetonitrile solution dropwise to the boiling benzene-AlCl₃ mixture over a period of 2 hours.
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After the addition is complete, continue refluxing for an additional hour.
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Cool the reaction mixture to room temperature and then cautiously pour it onto a mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.
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Separate the benzene layer and extract the aqueous layer with two 250-mL portions of ether.
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Combine the organic layers and wash successively with water, 10% sodium bicarbonate solution, and again with water.
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Dry the organic layer over anhydrous sodium sulfate.
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Remove the solvents by distillation, and then distill the residue under reduced pressure to obtain this compound. The product can be further purified by recrystallization from isopropyl alcohol.
Data Presentation
Table 1: Comparison of Reported Yields for Different this compound Synthesis Routes
| Starting Materials | Catalyst/Reagent | Reported Yield | Reference |
| Benzyl cyanide, Bromine, Benzene | AlCl₃ | 50-60% | |
| Benzyl cyanide, Bromine, Benzene | AlCl₃ (modified procedure) | 80% | |
| Benzaldehyde, Hydrogen Cyanide, Benzene | Boron trifluoride | upwards of 80% | |
| Mandelonitrile, Benzene | Concentrated H₂SO₄ | 78% | |
| Phenylacetonitrile, Benzyl alcohol | Sodium alkoxide | up to 90% |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low conversion rates.
References
Impact of catalyst purity on Diphenylacetonitrile reaction outcome
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diphenylacetonitrile, with a specific focus on the impact of catalyst purity on the reaction outcome.
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst (PTC) in the synthesis of this compound?
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Benzyltrimethylammonium chloride (BTMAC), is crucial for facilitating the reaction between reactants that are in different immiscible phases, such as an organic solvent and an aqueous solution. The PTC transports the cyanide anion from the aqueous phase into the organic phase, where it can react with the benzyl (B1604629) chloride or a similar starting material. This significantly accelerates the reaction rate and can lead to higher yields.
Q2: What are the most common types of catalysts used for this compound synthesis?
The synthesis of this compound often employs phase-transfer catalysis. Quaternary ammonium salts are a prominent class of catalysts for this purpose. Among these, Benzyltrimethylammonium Chloride (BTMAC) is a widely used and effective catalyst. Other catalysts that can be used include sodium alkoxides.
Q3: How does catalyst purity, in general, affect a chemical reaction?
Catalyst purity is critical as impurities can lead to several undesirable outcomes. These can include a decrease in the reaction yield and/or selectivity towards the desired product. Impurities can also poison the catalyst, rendering its active sites inactive, or they can participate in the reaction to form unwanted byproducts, which can complicate the purification process. In some cases, impurities can also lead to inconsistent reaction rates.
Q4: What are some common impurities found in phase-transfer catalysts like Benzyltrimethylammonium chloride (BTMAC)?
Common impurities in quaternary ammonium salts like BTMAC can originate from the starting materials or side reactions during their synthesis. For instance, in the synthesis of a similar catalyst, triethylbenzylammonium chloride (TEBA), residual products from the quaternization reaction can include benzyl chloride, benzaldehyde (B42025), and benzyl alcohol.
Q5: Can a deactivated or poisoned catalyst be regenerated?
In some instances, catalyst regeneration is possible, depending on the cause of deactivation. For deactivation due to coking (the formation of carbonaceous deposits), one common method is to burn off these deposits in a controlled manner. However, if the catalyst is poisoned by strongly adsorbed impurities, it may not be recoverable and might need to be replaced.
Troubleshooting Guide
Issue 1: Consistently low yield of this compound.
Question: My this compound synthesis is resulting in a consistently low yield. I have checked my reagents and reaction conditions. Could the catalyst be the issue?
Answer: Yes, the purity of your phase-transfer catalyst can significantly impact the yield.
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Potential Cause 1: Presence of Water in the Catalyst. Water can act as an impurity and hydrolyze the starting material, such as benzyl chloride, to benzyl alcohol. This side reaction consumes your starting material and reduces the yield of the desired this compound.
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Troubleshooting Step:
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Ensure you are using a high-purity, anhydrous grade of the phase-transfer catalyst.
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If you suspect water contamination, consider drying the catalyst under vacuum before use, if thermally stable.
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Store the catalyst in a desiccator to prevent moisture absorption.
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-
Potential Cause 2: Unreacted Starting Materials from Catalyst Synthesis. Impurities such as residual benzyl chloride or trimethylamine (B31210) from the synthesis of BTMAC can be present. While these may not directly inhibit the reaction, their presence lowers the effective concentration of the active catalyst.
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Troubleshooting Step:
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Source your catalyst from a reputable supplier who provides a certificate of analysis detailing the purity and impurity profile.
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Consider purifying the catalyst yourself through recrystallization if you suspect significant contamination.
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Issue 2: Formation of unexpected side products.
Question: I am observing significant formation of side products in my reaction, complicating the purification of this compound. Could my catalyst be the cause?
Answer: Absolutely. Impurities in the catalyst can actively participate in or catalyze side reactions.
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Potential Cause: Presence of Benzaldehyde as an Impurity. If your reaction involves any amine species, benzaldehyde, a potential impurity in the catalyst, can react with them to form imine byproducts.
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Troubleshooting Step:
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Analyze your catalyst for the presence of aldehydic impurities using techniques like HPLC.
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If benzaldehyde is detected, switch to a higher purity grade of the catalyst.
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Data Presentation
The following table provides illustrative data on the hypothetical impact of catalyst purity on the this compound reaction outcome. Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate the potential effects of catalyst impurities. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.
| Catalyst Purity (%) | Benzyl Alcohol Impurity (%) | Benzaldehyde Impurity (%) | This compound Yield (%) | Purity of Crude Product (%) |
| >99 | <0.1 | <0.1 | 90-95 | >98 |
| 98 | 1.0 | 1.0 | 80-85 | 90-95 |
| 95 | 2.5 | 2.5 | 65-75 | 80-85 |
| 90 | 5.0 | 5.0 | <60 | <75 |
Experimental Protocols
Key Experiment: Synthesis of this compound using Phase-Transfer Catalysis
This protocol describes a general procedure for the synthesis of this compound using Benzyltrimethylammonium chloride (BTMAC) as a phase-transfer catalyst.
Materials:
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Benzyl chloride
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Sodium cyanide (NaCN)
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Benzyltrimethylammonium chloride (BTMAC) - High Purity (>99%)
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Toluene
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Deionized water
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5% Sodium hydroxide (B78521) solution
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Saturated brine solution
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
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Aqueous Phase Preparation: Dissolve sodium cyanide (1.2 equivalents) and BTMAC (0.05 equivalents) in deionized water.
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Organic Phase Preparation: Dissolve benzyl chloride (1 equivalent) in toluene.
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Reaction: Vigorously stir the aqueous phase and heat it to 80°C. Slowly add the organic phase from the dropping funnel over a period of 1 hour. Maintain the temperature and vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
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Extraction and Washing: Wash the organic layer sequentially with 5% sodium hydroxide solution, water, and saturated brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol).
Catalyst Quality Control:
Before starting the synthesis, it is recommended to assess the purity of the BTMAC catalyst. This can be done using High-Performance Liquid Chromatography (HPLC) to check for the presence of common impurities like benzyl alcohol and benzaldehyde.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Managing exothermic reactions during Diphenylacetonitrile synthesis
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Diphenylacetonitrile, with a specific focus on managing the exothermic nature of the reaction to ensure safety and optimal product yield.
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of this compound are exothermic?
A1: Several common synthetic routes for this compound involve highly exothermic steps. Key examples include:
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The Friedel-Crafts reaction of an α-halophenylacetonitrile with benzene (B151609), catalyzed by a Lewis acid like aluminum chloride, is known to be vigorous.[1]
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The reaction of benzaldehyde (B42025) with hydrogen cyanide to form benzaldehyde cyanohydrin, and its subsequent reaction with benzene using boron trifluoride, are both exothermic.[2]
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Cyanide displacement reactions, for instance, the reaction of a benzyl (B1604629) halide with a cyanide salt, can also generate significant heat.[3]
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The condensation of mandelonitrile (B1675950) with benzene using concentrated sulfuric acid requires careful temperature control due to the heat generated upon acid addition.[4]
Q2: What are the primary risks associated with an uncontrolled exothermic reaction during this compound synthesis?
A2: The primary risk is a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[5] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing it to rupture. A runaway reaction can also lead to the decomposition of reactants, intermediates, or products, releasing toxic and/or flammable gases. For syntheses involving cyanide salts, an uncontrolled reaction could potentially release highly toxic hydrogen cyanide gas, especially if acidic conditions develop.
Q3: How can phase-transfer catalysis (PTC) help manage the exotherm?
A3: Phase-transfer catalysis (PTC) can provide better control over the reaction rate by facilitating the transfer of reactants between two immiscible phases (e.g., aqueous and organic). This controlled transfer can moderate the reaction rate and, consequently, the rate of heat generation. By controlling the concentration of the catalyst and the stirring speed, the overall reaction rate can be managed more effectively, thus preventing a rapid and dangerous temperature spike.
Q4: What are the critical parameters to monitor for controlling the reaction temperature?
A4: The most critical parameters to monitor are:
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Internal reaction temperature: This should be monitored continuously with a calibrated thermometer or thermocouple.
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Rate of reactant addition: Slow and controlled addition of the limiting reagent is a key method for managing heat generation.
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Cooling system efficiency: Ensure the cooling bath temperature is stable and that there is good thermal contact with the reaction vessel.
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Stirring rate: Efficient agitation is crucial for uniform temperature distribution and effective heat transfer to the cooling medium.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, unexpected temperature increase. | 1. Rate of reactant addition is too fast.2. Cooling system failure (e.g., ice bath melted, cryostat malfunction).3. Inadequate stirring leading to localized "hot spots."4. Accumulation of unreacted starting material followed by a sudden, rapid reaction. | 1. Immediately stop the addition of reactants.2. Enhance cooling: add more ice, dry ice, or lower the cryostat setpoint.3. Increase the stirring rate to improve heat dissipation.4. If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench procedure (see protocol below). |
| Reaction does not initiate at the expected temperature, followed by a sudden spike. | 1. Low initial reaction temperature.2. Impurities in reactants or solvents inhibiting the reaction.3. Insufficient catalyst or initiator. | 1. For some reactions, a small amount of initial heating might be necessary to overcome the activation energy. Proceed with extreme caution.2. Ensure the quality and purity of all reagents and solvents.3. Verify the correct amount and activity of the catalyst or initiator. Consider adding a small amount of a pre-formed intermediate to initiate the reaction smoothly. |
| Temperature fluctuates erratically. | 1. Poor mixing of the reaction components.2. Inconsistent rate of reactant addition. | 1. Ensure the stirrer is positioned correctly and operating at a speed sufficient to create a vortex and ensure homogeneity.2. Use a syringe pump or a dropping funnel with precise control for reactant addition. |
Quantitative Data on Reaction Parameters
The following table summarizes key quantitative data from various reported methods for this compound synthesis, highlighting the reaction conditions used to manage the process.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Benzaldehyde, Hydrogen Cyanide, Benzene | Boron Trifluoride | Benzene | 35-40 (cyanohydrin formation), 75-85 (condensation) | Not Specified | ~80 | |
| α-Bromo-α-phenylacetonitrile, Benzene | Aluminum Chloride | Benzene | Reflux (~80) | 2 hours | 50-60 | |
| Mandelonitrile, Benzene | Concentrated H₂SO₄ | Benzene | 40-45 | 1 hour | Not Specified | |
| Phenylacetonitrile, Benzyl Alcohol | Sodium Methoxide | Ethyl Acetate | 110 | 15 hours | 90.5 | |
| Diphenyl Methyl Bromide, Sodium Cyanide | Quaternary Ammonium Salt (PTC) | Aqueous-Organic | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: General Procedure for Managing Exothermic Reactions in this compound Synthesis
This protocol provides a general methodology for controlling the temperature during an exothermic synthesis of this compound, such as the Friedel-Crafts or cyanide displacement reactions.
Materials:
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Appropriate starting materials (e.g., α-bromo-α-phenylacetonitrile, benzene, aluminum chloride)
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Anhydrous solvents as required by the specific synthesis
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Quenching solution (e.g., ice-cold water, dilute acid)
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Reaction vessel (three-necked round-bottom flask) equipped with a mechanical stirrer, thermocouple/thermometer, and a pressure-equalizing dropping funnel.
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Cooling bath (e.g., ice-water, dry ice/acetone, or a cryostat)
Procedure:
-
Reaction Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure the reaction vessel is clean, dry, and securely clamped. Place the cooling bath under the vessel. Insert the thermocouple to accurately monitor the internal reaction temperature.
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Initial Charging: Charge the reaction vessel with the initial reactants and solvent (e.g., benzene and aluminum chloride). Begin stirring to ensure a homogeneous mixture.
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Cooling: Cool the mixture to the desired starting temperature (e.g., 0-5 °C) using the cooling bath.
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Controlled Addition of Reagent: Load the second reactant (e.g., α-bromo-α-phenylacetonitrile solution) into the dropping funnel. Begin a slow, dropwise addition of this reagent to the cooled, stirred reaction mixture.
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Temperature Monitoring: Continuously monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within the desired range (e.g., not exceeding 10-15 °C above the initial temperature). If the temperature rises too quickly, pause the addition until it stabilizes.
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Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for the time specified in the particular synthetic procedure.
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Quenching: Once the reaction is deemed complete, quench it by slowly adding the reaction mixture to a separate vessel containing a stirred, cold quenching solution (e.g., crushed ice and water). This step is also often exothermic and must be performed with care.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Logic diagram for troubleshooting a temperature spike.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Diphenylacetonitrile for Researchers and Pharmaceutical Professionals
An objective analysis of various synthetic pathways to Diphenylacetonitrile, complete with experimental data, detailed protocols, and process visualizations to aid in methodological selection for research and development.
This compound, a key intermediate in the synthesis of numerous pharmaceuticals, including analgesics and antispasmodics, can be prepared through a variety of synthetic routes. The choice of a particular method depends on several factors, including yield, purity, cost, safety, and environmental impact. This guide provides a comprehensive comparison of five prominent synthesis routes to this compound, offering researchers and drug development professionals the necessary data to make informed decisions.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes to this compound, providing a clear comparison of their performance.
| Route | Starting Material(s) | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1 | Benzyl (B1604629) Cyanide | Bromine, Benzene (B151609), AlCl₃ | ~4-5 hours | 105-110 (bromination), Reflux (Friedel-Crafts) | 50-80 | High (after recrystallization) | Well-established method | Use of hazardous and lachrymatory α-bromo-α-phenylacetonitrile intermediate, use of carcinogenic benzene.[1][2] |
| 2 | Phenylacetonitrile, Benzyl Alcohol | Sodium Alkoxide (e.g., Sodium Methoxide) | ~12-17 hours | 70-110 | ~90 | 99 | High yield and purity, avoids hazardous intermediates, considered more environmentally friendly.[3] | Longer reaction time. |
| 3 | Mandelonitrile (B1675950) | Benzene, Concentrated H₂SO₄ | ~1.5 hours | 40-45 | 78 | 99.2 | Avoids lachrymatory intermediate, relatively short reaction time, low-cost condensing agent.[4] | Use of carcinogenic benzene and corrosive concentrated sulfuric acid. |
| 4 | Benzaldehyde (B42025) Cyanohydrin | Benzene, Boron Trifluoride | Not specified | 35-85 | >80 | High (after distillation and recrystallization) | High yield | Involves highly toxic hydrogen cyanide in the preparation of the starting material.[5] |
| 5 | Bromodiphenylmethane | Sodium Cyanide, Phase Transfer Catalyst | Not specified | Not specified | >90 (reported for similar PTC cyanations) | High | Avoids strong acids/bases, potentially milder conditions. | Requires synthesis of bromodiphenylmethane, detailed public data on this specific reaction is limited. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Route 1: From Benzyl Cyanide via Friedel-Crafts Reaction
Step 1: Synthesis of α-bromo-α-phenylacetonitrile In a well-ventilated fume hood, 117 g (1 mole) of benzyl cyanide is heated to 105-110 °C in a three-necked flask equipped with a stirrer, dropping funnel, and condenser. 176 g (1.1 moles) of bromine is added dropwise over 1 hour while maintaining the temperature. The mixture is stirred for an additional 15 minutes after the addition is complete.
Step 2: Synthesis of this compound In a separate flask, a mixture of 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of anhydrous aluminum chloride is heated to reflux with stirring. The α-bromo-α-phenylacetonitrile solution from Step 1 is added dropwise over 2 hours. The reaction mixture is refluxed for an additional hour. After cooling, the mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation and recrystallization from isopropyl alcohol.
Route 2: From Phenylacetonitrile and Benzyl Alcohol
In a 500mL three-necked flask, 150g of benzyl alcohol is dissolved in 250mL of ethyl acetate (B1210297). 80g of sodium methoxide (B1231860) is added, and the mixture is stirred at 70°C for 2 hours. After cooling to room temperature, 120mL of benzyl cyanide is added. The mixture is then heated to 110°C and the reaction proceeds with distillation for 10-15 hours. After cooling, the reaction mixture is extracted with ethyl acetate and water. The organic layer is washed, dried, and concentrated under reduced pressure. The resulting oil is crystallized from a small amount of dehydrated alcohol and dried.
Route 3: From Mandelonitrile
To a four-necked flask equipped with a stirrer, condenser, and thermometer, 133g of mandelonitrile and 600g of benzene are added. 50g of concentrated sulfuric acid (98%) is added dropwise over 30 minutes, maintaining the temperature at 40-45°C. The reaction is stirred at this temperature for 1 hour. The reaction mixture is then poured into 800g of water. The layers are separated, and the organic layer is washed with water, dried, and the benzene is recovered by atmospheric distillation. The final product is obtained by vacuum distillation.
Route 4: From Benzaldehyde Cyanohydrin
Approximately one equivalent of benzaldehyde is reacted with one equivalent of hydrogen cyanide to form benzaldehyde cyanohydrin. This crude product is dissolved in benzene and about one and a half equivalents of boron trifluoride are passed into the mixture. The reaction is exothermic and may require cooling. After the reaction is complete, the mixture is treated with water to dissolve the boron trifluoride. The benzene layer containing the product is separated, washed with a sodium carbonate solution and then water, and finally evaporated. The crude this compound is purified by vacuum distillation and recrystallization.
Route 5: From Bromodiphenylmethane via Phase Transfer Catalysis
While a specific detailed protocol for this exact reaction with quantitative outcomes was not available in the public literature reviewed, a general procedure for phase transfer catalyzed cyanation of benzylic halides can be described. Bromodiphenylmethane would be dissolved in an inert organic solvent, such as toluene. An aqueous solution of sodium cyanide is added, along with a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide). The biphasic mixture is then stirred vigorously at a suitable temperature until the reaction is complete. The organic layer is then separated, washed, dried, and the solvent evaporated to yield the crude product, which can be further purified by recrystallization or chromatography. This method can lead to high yields (>90%) for similar reactions.
Synthesis Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.
References
- 1. gov.uk [gov.uk]
- 2. Hydrogen Cyanide: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. Hydrogen Cyanide Prehospital Management [chemm.hhs.gov]
- 5. Hydrogen Cyanide (HCN) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Validating the Structure of Diphenylacetonitrile: A Comparative Guide Using NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of expected versus experimental spectroscopic data for the validation of diphenylacetonitrile's structure, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This compound, with the chemical formula C₁₄H₁₁N, is a versatile building block in the synthesis of various pharmaceutical agents.[1][2] Its chemical structure consists of a central carbon atom bonded to two phenyl groups, a nitrile group, and a hydrogen atom. The precise confirmation of this arrangement is paramount for ensuring the identity, purity, and quality of the compound in further applications. This guide outlines the detailed experimental protocols and presents the spectroscopic data in a clear, comparative format to aid in its structural verification.
Structural and Spectroscopic Overview
The molecular structure of this compound dictates a specific spectroscopic fingerprint. In ¹H NMR, the methine proton and the aromatic protons of the two phenyl rings are expected to produce distinct signals. The ¹³C NMR spectrum should reveal signals corresponding to the nitrile carbon, the methine carbon, and the unique carbons of the phenyl rings. Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that further corroborate its structure.
Experimental Protocols
Detailed methodologies for acquiring NMR and MS data are crucial for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans to ensure a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 100 MHz for carbon. A proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) (approximately 1 mg/mL).
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.[3] Alternatively, a softer ionization technique like Electrospray Ionization (ESI) can be used, which typically results in a prominent protonated molecule [M+H]⁺.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition.
Data Presentation and Comparison
The following tables summarize the expected spectroscopic data for this compound against a set of hypothetical experimental results for validation.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| Methine (-CH) | ~5.2 | 5.15 | Singlet (s) | 1H |
| Aromatic (Phenyl H) | ~7.3-7.5 | 7.32-7.48 | Multiplet (m) | 10H |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Assignment | Expected Chemical Shift (ppm) | Hypothetical Experimental Chemical Shift (ppm) |
| Nitrile (-CN) | ~118 | 118.5 |
| Methine (-CH) | ~40 | 40.2 |
| Quaternary Phenyl (C-CH) | ~135 | 135.1 |
| Aromatic Phenyl (CH) | ~127-129 | 127.8, 128.9, 129.5 |
Table 3: Mass Spectrometry Data Comparison
| Analysis Type | Expected m/z | Hypothetical Experimental m/z | Assignment |
| Low-Resolution MS (EI) | 193 | 193 | Molecular Ion [M]⁺ |
| 165 | 165 | [M-HCN]⁺ | |
| High-Resolution MS (ESI) | 194.0964 | 194.0961 | [M+H]⁺ (C₁₄H₁₂N) |
| 193.0891 | 193.0889 | [M]⁺ (C₁₄H₁₁N)[4] |
Visualization of the Validation Workflow
The logical flow of validating a chemical structure using spectroscopic methods can be visualized as follows:
Caption: Workflow for the structural validation of a synthesized chemical compound.
Conclusion
The structural validation of this compound is effectively achieved through the combined application of NMR spectroscopy and mass spectrometry. The comparison of experimental data with expected values for chemical shifts, multiplicities, integrations, molecular weight, and fragmentation patterns provides a robust confirmation of the compound's identity. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers in ensuring the integrity of their chemical entities.
References
A Comparative Guide for Researchers: Diphenylacetonitrile vs. Benzyl Cyanide as Starting Materials
For researchers, scientists, and professionals in drug development, the choice of starting material is a critical decision that influences reaction pathways, yields, and overall efficiency. This guide provides an objective comparison of two common nitrile-containing starting materials: diphenylacetonitrile and benzyl (B1604629) cyanide. We will delve into their chemical properties, reactivity, and performance in key synthetic transformations, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | Benzyl Cyanide |
| Structure | Contains two phenyl groups attached to the α-carbon. | Contains one phenyl group attached to the α-carbon. |
| Acidity of α-H | More acidic due to the electron-withdrawing effect of two phenyl groups. | Less acidic than this compound. |
| Steric Hindrance | Higher steric hindrance at the α-carbon. | Lower steric hindrance at the α-carbon. |
| Reactivity | The more acidic α-proton is readily removed to form a stable carbanion, making it highly suitable for alkylation and condensation reactions. The bulky nature can sometimes limit reactivity with sterically demanding electrophiles. | The α-protons are sufficiently acidic for many C-C bond-forming reactions, and its lower steric bulk allows for a broader range of electrophiles to be used. |
| Primary Applications | A key intermediate in the synthesis of pharmaceuticals like methadone, diphenoxylate, and loperamide.[1][2] | A versatile precursor for a wide array of pharmaceuticals including phenobarbital, as well as in the fragrance and pesticide industries.[3][4] |
Physicochemical Properties
The physical properties of these two compounds are summarized in the table below. This compound is a solid at room temperature, while benzyl cyanide is a liquid, which can have practical implications for handling and reaction setup.
| Property | This compound | Benzyl Cyanide |
| CAS Number | 86-29-3[5] | 140-29-4 |
| Molecular Formula | C₁₄H₁₁N | C₈H₇N |
| Molecular Weight | 193.24 g/mol | 117.15 g/mol |
| Appearance | Light yellow powder/solid | Colorless to yellowish oily liquid |
| Melting Point | 73-76 °C | -24 °C |
| Boiling Point | 181 °C @ 12 mmHg | 233-234 °C |
| Density | Not available | 1.015 g/mL at 25 °C |
| Solubility | Insoluble in water | Soluble in water |
Reactivity and Performance: A Comparative Analysis
The primary difference in the reactivity of this compound and benzyl cyanide stems from the nature of their α-carbon.
Acidity and Carbanion Stability: The α-proton of this compound is more acidic than that of benzyl cyanide. This is due to the greater resonance stabilization of the resulting carbanion by two phenyl groups compared to one. This increased acidity means that weaker bases can be used to deprotonate this compound, and the resulting carbanion is more stable.
Steric Effects: The two phenyl groups in this compound create significant steric hindrance around the α-carbon. This can make it less reactive towards bulky electrophiles compared to the less hindered benzyl cyanide. This difference in steric bulk can be exploited to achieve selectivity in certain reactions. For instance, in the alkylation of phenylacetonitrile, selective monoalkylation can be achieved by leveraging steric hindrance.
While direct comparative studies under identical conditions are scarce in the literature, we can infer performance differences from existing protocols for key reaction types.
Alkylation
Alkylation at the α-carbon is a common transformation for both molecules.
-
This compound is readily alkylated and is a key precursor in the synthesis of the opioid analgesic methadone. The high acidity of the α-proton allows for the use of bases like sodium amide or sodium hydroxide (B78521) in solvents like DMF.
-
Benzyl cyanide is also widely used in alkylation reactions. Due to its lower steric hindrance, it can be di-alkylated more readily than this compound. Phase-transfer catalysis is an effective method for the alkylation of benzyl cyanide.
Hydrolysis
The nitrile group in both compounds can be hydrolyzed to a carboxylic acid or an amide.
-
Benzyl cyanide can be hydrolyzed to phenylacetic acid under acidic or basic conditions. The reaction can be stopped at the amide stage (phenylacetamide) under controlled conditions.
-
This compound can also be hydrolyzed to diphenylacetic acid.
Reduction
The nitrile group can be reduced to a primary amine.
-
Benzyl cyanide is reduced to 2-phenylethylamine, a crucial building block for many pharmaceuticals.
Experimental Protocols
Below are representative experimental protocols for the alkylation of each starting material, illustrating typical reaction conditions.
Protocol 1: Alkylation of this compound in the Synthesis of Methadone Intermediate
This protocol details the alkylation of this compound with 1-dimethylamino-2-chloropropane.
Reaction Scheme:
References
A Comparative Guide to the Chromatographic Characterization of Diphenylacetonitrile Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like diphenylacetonitrile is paramount. This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] Impurity profiling—the identification, quantification, and control of impurities—is a critical step in ensuring the safety and efficacy of the final drug product.[2][3][4] Chromatographic techniques are the cornerstone of this process, offering high-resolution separation of the main compound from its impurities.[3]
This guide provides an objective comparison of various chromatographic methods for the characterization of impurities in this compound, supported by experimental data and detailed protocols.
Potential Impurities in this compound
Impurities in this compound can originate from several sources, including the synthesis process, degradation, or storage. Common synthesis routes can introduce unreacted starting materials, intermediates, and by-products.
Common Precursors and Intermediates:
-
From Phenylacetonitrile and Benzyl Alcohol route: Phenylacetonitrile, Benzyl alcohol, Sodium methoxide.
-
From Benzyl Cyanide and Bromine route: Benzyl cyanide, Bromine, α-bromo-α-phenylacetonitrile.
-
From Benzaldehyde Cyanohydrin route: Benzaldehyde, Benzaldehyde cyanohydrin.
Potential By-products and Degradants:
-
Diphenylacetic acid: Formed by the hydrolysis of the nitrile group.
-
Benzophenone: Can be formed through oxidation.
-
Diphenylacetamide: An intermediate if the synthesis proceeds via the amide.
Comparison of Chromatographic Techniques
The primary chromatographic techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). The choice of method depends on the nature of the impurities and the analytical objective (e.g., quantification, identification, or preliminary screening).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of compounds over a solid stationary phase under the influence of a liquid mobile phase. |
| Typical Impurities Detected | Non-volatile and thermally labile impurities such as diphenylacetic acid, diphenylacetamide, and other high molecular weight by-products. | Volatile and semi-volatile impurities like residual solvents (e.g., benzene, ethanol), and volatile starting materials (e.g., benzaldehyde). | A wide range of organic impurities; primarily used for qualitative screening. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level), especially with specific detectors. | Moderate (µg to ng level). |
| Resolution | Very high, excellent for separating closely related compounds. | Very high, particularly with capillary columns. | Lower than HPLC and GC. |
| Analysis Time | Typically 15-60 minutes per sample. | Typically 10-40 minutes per sample. | Fast for multiple samples simultaneously (20-60 minutes per plate). |
| Coupling with Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Fluorescence. | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Visual inspection under UV light, chemical staining reagents. |
| Advantages | Versatile for a wide range of compounds, robust, and highly quantitative. | Excellent for volatile impurities and residual solvents, high sensitivity. | Simple, low cost, high throughput for screening. |
| Limitations | Not suitable for very volatile compounds. | Requires analytes to be thermally stable and volatile. | Limited quantitative accuracy, lower resolution. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is suitable for the quantification of potential non-volatile impurities like diphenylacetic acid and benzophenone.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water (with 0.1% phosphoric acid). Acetonitrile is often preferred for its lower UV absorbance and higher elution strength.
-
Gradient Program: Start with 40% acetonitrile, increase to 80% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound sample in the mobile phase (initial composition) to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare individual standard solutions of this compound and suspected impurities (e.g., diphenylacetic acid, benzophenone) at a concentration of approximately 0.1 mg/mL in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is designed to identify and quantify volatile impurities, including residual solvents from the synthesis.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 10 minutes.
-
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane (B109758) to a concentration of 10 mg/mL.
Thin-Layer Chromatography (TLC) for Rapid Purity Screening
TLC is a cost-effective method for the initial screening of impurities.
-
Plate: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Solvent System): A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., in a 7:3 v/v ratio). The optimal ratio may require some experimentation.
-
Sample Application: Dissolve the this compound sample in a small amount of a volatile solvent like acetone. Spot a small amount onto the TLC plate baseline using a capillary tube.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Allow the plate to dry in a fume hood.
-
Visualize the spots under UV light at 254 nm. Impurities will appear as separate spots with different Retardation factor (Rf) values from the main this compound spot.
-
-
Interpretation: The presence of multiple spots indicates the presence of impurities. The Rf value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Visualizations
Caption: General workflow for impurity characterization.
Caption: Selection of chromatographic technique based on impurity type.
References
A Comparative Spectroscopic Analysis of Diphenylacetonitrile and Its Derivatives
This guide provides a detailed spectroscopic comparison of diphenylacetonitrile and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is essential for structural elucidation, characterization, and understanding the electronic effects of various substituents.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data for this compound, a foundational structure in many biologically active molecules. While specific experimental data for a wide range of derivatives are not always readily available in a comparative format, the data for the parent compound serves as a crucial reference. The expected shifts and changes for common derivatives are discussed in the context of the provided data.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25 - 7.45 | m | 10H | Aromatic protons |
| 5.15 | s | 1H | Methine proton (-CH) |
| Solvent: CDCl₃, Reference: TMS[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 136.5 | Quaternary aromatic carbons |
| 129.3 | Aromatic CH |
| 128.9 | Aromatic CH |
| 127.9 | Aromatic CH |
| 118.5 | Nitrile carbon (-CN) |
| 42.7 | Methine carbon (-CH) |
| Solvent: CDCl₃[1] |
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3060 - 3030 | Aromatic C-H stretch |
| 2245 | Nitrile (-C≡N) stretch |
| 1600, 1495, 1450 | Aromatic C=C stretch |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 193 | [M]⁺ (Molecular ion) |
| 165 | [M - HCN]⁺ |
| 116 | [C₉H₈]⁺ |
Expected Spectroscopic Trends for Derivatives
The introduction of substituents onto the phenyl rings of this compound will induce predictable changes in the spectroscopic data. For instance, electron-donating groups like methoxy (B1213986) (-OCH₃) are expected to cause an upfield shift (lower ppm) for aromatic protons and carbons in NMR spectra, particularly for those at the para position. Conversely, electron-withdrawing groups such as nitro (-NO₂) would lead to a downfield shift (higher ppm). In IR spectroscopy, the position of the nitrile stretch may also be influenced by the electronic nature of the substituents.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard (0.03% v/v).
-
Data Acquisition : The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
¹H NMR : A standard single-pulse sequence is used with a spectral width of approximately 16 ppm. A 30-degree pulse width with a relaxation delay of 1.0 second is common, and 16 scans are typically accumulated.
-
¹³C NMR : A proton-decoupled pulse sequence is utilized with a spectral width of around 240 ppm. A 30-degree pulse width with a 2.0-second relaxation delay is employed, and 1024 scans are generally accumulated for a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.
-
Data Acquisition : The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The background spectrum of the salt plate or KBr pellet is recorded first and then subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : Mass spectra are commonly acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).
-
Mass Analysis : The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectrum shows the relative abundance of each fragment.
Visualizing the Experimental Workflow
The general workflow for the synthesis and spectroscopic characterization of this compound and its derivatives can be visualized as a logical progression of steps.
Caption: General workflow for synthesis and spectroscopic characterization.
References
A Comparative Guide to Purity Analysis of Diphenylacetonitrile: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
Diphenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, requires stringent purity control to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two common analytical techniques for purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document outlines the principles, experimental protocols, and performance characteristics of both methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their needs.
At a Glance: HPLC vs. GC for this compound Analysis
The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the volatility and thermal stability of potential impurities, required sensitivity, and laboratory resources. While GC is a widely established method for this analysis, HPLC offers a valuable alternative, particularly for non-volatile or thermally labile impurities.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Analytes | Non-volatile, polar, and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a suitable solvent; derivatization may be required for some impurities. |
| Speed | Generally slower run times (10-30 minutes). | Typically faster run times (5-15 minutes). |
| Common Impurities Detected | Starting materials (e.g., Benzyl Cyanide), non-volatile by-products, and degradation products. | Residual solvents, volatile starting materials, and thermally stable by-products. |
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the analysis of this compound and its impurities by HPLC and GC. These values are representative and may vary depending on the specific instrumentation and method parameters.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Limit of Detection (LOD) | 1 - 50 ng/mL | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 150 ng/mL | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.995 | > 0.995 |
| Precision (RSD%) | < 2% | < 2% |
| Selectivity | High, based on retention time and UV-Vis spectra. | Very high, especially when coupled with a mass spectrometer (GC-MS). |
Experimental Protocols
Detailed and validated experimental protocols are crucial for accurate and reproducible purity analysis. Below are representative methodologies for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the separation of this compound from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with 50:50 (v/v) Acetonitrile:Water, ramping to 80:20 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the initial mobile phase composition. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Protocol
GC is a widely used and effective method for the purity assessment of this compound, particularly for volatile impurities.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Detector Temperature (FID): 300 °C.
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like dichloromethane (B109758) or ethyl acetate.
Visualization of Analytical Workflows
To better understand the processes involved, the following diagrams illustrate the experimental workflows for HPLC and GC purity analysis of this compound.
Logical Comparison of HPLC and GC
The selection of the optimal analytical technique involves considering the specific requirements of the analysis. The following diagram outlines the logical considerations when choosing between HPLC and GC for this compound purity analysis.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound. GC is a well-established and often faster method, particularly for volatile impurities and residual solvents. HPLC provides a crucial alternative for the analysis of non-volatile or thermally unstable impurities that may not be amenable to GC analysis. The choice of method should be based on a thorough understanding of the potential impurity profile of the this compound sample and the specific analytical requirements. For comprehensive purity assessment, the use of both techniques can be complementary, providing a more complete picture of the sample's composition.
A Comparative Guide to Diphenylacetonitrile Synthesis: Benchmarking Against Literature Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Diphenylacetonitrile, a crucial precursor for various pharmaceuticals, can be synthesized through multiple routes, each with distinct advantages and reported yields. This guide provides an objective comparison of common synthesis methods, supported by experimental data from the literature, to aid in the selection of the most suitable protocol.
Comparative Analysis of Synthesis Yields
The selection of a synthetic route for this compound is often guided by the achievable yield, alongside factors such as reagent availability, cost, and reaction conditions. The following table summarizes the reported yields for various established methods.
| Starting Material(s) | Key Reagents/Catalysts | Reported Yield (%) | Reference(s) |
| Benzyl (B1604629) cyanide, Benzene (B151609) | Bromine, Aluminum chloride | 50-80% | [1][2][3] |
| Phenylacetonitrile, Benzyl alcohol | Sodium alkoxide | ~90% | [4] |
| Benzaldehyde, Hydrogen cyanide, Benzene | Boron trifluoride | >80% | [5] |
| Bromodiphenylmethane, Sodium cyanide | Phase transfer catalyst | Not specified | |
| Phenylacetonitrile, Benzyl chloride | Hexamethyldisilazane sodium, Palladium catalyst | 91% | |
| Acetonitrile, Bromotoluene | P(i-BuNCH₂CH₂)₃N, Hexamethyldisilazane sodium | 81% |
Experimental Protocols for Key Synthesis Methods
Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are the experimental protocols for two of the most common and well-documented methods for synthesizing this compound.
Method 1: From Benzyl Cyanide and Benzene
This traditional two-step synthesis involves the bromination of benzyl cyanide followed by a Friedel-Crafts reaction with benzene.
Step 1: Synthesis of α-Bromo-α-phenylacetonitrile
-
In a well-ventilated hood, equip a 500-ml three-necked round-bottom flask with a sealed stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with 117 g (1 mole) of benzyl cyanide.
-
Heat the flask to an internal temperature of 105–110°C.
-
While maintaining this temperature and stirring, add 176 g (1.1 moles) of bromine dropwise over 1 hour.
-
Continue heating and stirring for an additional 15 minutes after the addition is complete.
-
The resulting solution of α-bromo-α-phenylacetonitrile in any unreacted starting material is used directly in the next step.
Step 2: Synthesis of this compound
-
Set up a 2-liter three-necked round-bottom flask with a sealed stirrer, a dropping funnel, and a reflux condenser.
-
Add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride to the flask.
-
Heat the mixture to a vigorous reflux with stirring.
-
Add the α-bromo-α-phenylacetonitrile solution prepared in Step 1 dropwise over 2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Cool the flask and pour the mixture into a stirred solution of 1 kg of crushed ice and 100 ml of concentrated hydrochloric acid.
-
Separate the benzene layer and extract the aqueous layer with ether.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvents by distillation, and distill the residue under reduced pressure to obtain this compound.
-
The crude product can be recrystallized from isopropyl alcohol to yield a pure white solid with a melting point of 74–75°C.
Method 2: From Phenylacetonitrile and Benzyl Alcohol
This method presents a more direct approach to this compound synthesis.
-
In a 500mL three-necked glass flask, dissolve 150g of benzyl alcohol in 250mL of ethyl acetate (B1210297) with stirring.
-
Add 80g of sodium methylate and stir the mixture at 70°C for 2 hours.
-
Cool the reaction to room temperature and add 120ml of benzyl cyanide.
-
Heat the mixture to 110°C and carry out a distillation reaction for 10 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Perform an extraction with 200ml of ethyl acetate and 200ml of water.
-
Separate the aqueous layer. Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the ethyl acetate under reduced pressure to obtain the product. The reported yield is 90% with a purity of 99.0% (GC).
Visualizing the Synthesis Workflow
To better understand the logical flow of the traditional two-step synthesis of this compound from benzyl cyanide, the following diagram illustrates the key stages of the process.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. CN103351311A - Synthesis method of this compound - Google Patents [patents.google.com]
- 5. US2447419A - Preparation of this compound - Google Patents [patents.google.com]
A Comparative Guide to the Kinetic Studies of the Reaction Between Bromodiphenylmethane and Sodium Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of the nucleophilic substitution reaction between bromodiphenylmethane (B105614) and sodium cyanide, a key step in the synthesis of diphenylacetonitrile and its derivatives, which are precursors to various pharmaceuticals. Due to the limited availability of specific kinetic data for bromodiphenylmethane, this guide leverages data and principles from the closely related and well-studied reaction of benzyl (B1604629) bromide with sodium cyanide to draw parallels and provide a comprehensive overview.
Reaction Kinetics: A Comparative Overview
The reaction of bromodiphenylmethane with sodium cyanide proceeds via a nucleophilic substitution mechanism, where the cyanide ion (CN⁻) displaces the bromide ion (Br⁻). The benzylic nature of the carbocation intermediate in bromodiphenylmethane suggests that the reaction can proceed through either an Sₙ1 or Sₙ2 pathway, or a combination of both, depending on the reaction conditions.
| Feature | Reaction with Bromodiphenylmethane (Expected) | Reaction with Benzyl Bromide (Observed) |
| Reaction Type | Nucleophilic Substitution (likely Sₙ2 or borderline Sₙ1/Sₙ2) | Primarily Sₙ2 |
| Rate Law | Rate = k[Bromodiphenylmethane][NaCN] (for Sₙ2) or Rate = k[Bromodiphenylmethane] (for Sₙ1) | Rate = k[Benzyl Bromide][NaCN][1] |
| Relative Rate | Expected to be slower than benzyl bromide due to increased steric hindrance from the two phenyl groups. | Faster than simple primary alkyl halides due to the stabilizing effect of the phenyl ring on the transition state.[2] |
| Solvent Effects | Polar aprotic solvents (e.g., DMSO, DMF) are expected to accelerate the Sₙ2 pathway by solvating the cation (Na⁺) and leaving the "naked" cyanide nucleophile more reactive.[3] Polar protic solvents could favor an Sₙ1 pathway by stabilizing the potential carbocation intermediate. | Polar aprotic solvents significantly enhance the reaction rate. |
| Leaving Group | Bromide is a good leaving group. | Bromide is a good leaving group. |
| Nucleophile | Cyanide (CN⁻) is a potent nucleophile. | Cyanide (CN⁻) is a potent nucleophile. |
Note: The increased steric hindrance in bromodiphenylmethane compared to benzyl bromide is a critical factor. The two bulky phenyl groups impede the backside attack required for a pure Sₙ2 mechanism, potentially favoring a mechanism with more Sₙ1 character.
Alternative Synthetic Routes
While the direct substitution reaction is common, other methods for synthesizing this compound exist. These alternatives can be compared based on factors like reaction conditions, yield, and potential for kinetic control.
| Synthetic Route | Description | Advantages | Disadvantages |
| From Phenylacetonitrile (B145931) | Involves the bromination of phenylacetonitrile followed by a Friedel-Crafts reaction with benzene. | Utilizes readily available starting materials. | Involves multiple steps and the use of a strong Lewis acid catalyst. |
| From Benzaldehyde (B42025) Cyanohydrin | A method that avoids the use of bromine by reacting benzaldehyde cyanohydrin with a condensing agent. | Avoids the use of hazardous bromine and lachrymatory intermediates. | May require specific catalysts and conditions. |
Experimental Protocols
General Protocol for a Kinetic Study of the Reaction of a Benzylic Bromide with Sodium Cyanide
This protocol is adapted from general procedures for studying Sₙ2 reactions and can be applied to investigate the kinetics of the reaction between bromodiphenylmethane and sodium cyanide.[4][5]
Objective: To determine the rate law and rate constant for the reaction.
Materials:
-
Benzylic bromide (e.g., bromodiphenylmethane or benzyl bromide)
-
Sodium cyanide (NaCN)
-
Anhydrous polar aprotic solvent (e.g., DMSO or DMF)
-
Thermostatted reaction vessel
-
Analytical instrument for monitoring reactant or product concentration (e.g., HPLC, GC, or a titrimetric method)
-
Quenching solution (e.g., a large volume of cold water or a suitable acidic solution)
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the benzylic bromide and sodium cyanide in the chosen solvent to known concentrations.
-
Reaction Setup: Place a known volume of the benzylic bromide solution into the thermostatted reaction vessel and allow it to reach the desired temperature.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the pre-heated sodium cyanide solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
Monitoring the Reaction: At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by adding it to the quenching solution.
-
Analysis: Analyze the quenched aliquots using a pre-calibrated analytical method to determine the concentration of the remaining benzylic bromide or the formed nitrile product.
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
To determine the order of the reaction with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the other is kept in large excess (pseudo-first-order conditions).
-
Calculate the rate constant (k) from the integrated rate law that best fits the experimental data.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Visualizations
Caption: Experimental workflow for a kinetic study.
Caption: Comparison of Sₙ1 and Sₙ2 reaction pathways.
References
A Comparative Guide to Diphenylacetonitrile Production: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
Diphenylacetonitrile (DPAN) is a versatile chemical intermediate with significant applications in the pharmaceutical industry, serving as a key precursor for the synthesis of various active pharmaceutical ingredients (APIs), including methadone, dextromoramide, and other analgesics and antispasmodics. The efficiency and cost-effectiveness of DPAN production are therefore of critical interest to researchers and professionals in drug development and chemical manufacturing. This guide provides an objective comparison of various prominent synthesis methods for this compound, supported by experimental data and a detailed cost-benefit analysis to aid in the selection of the most suitable production route for specific research and industrial needs.
Key Production Methods: An Overview
Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages. The most common methods, which will be analyzed in this guide, include:
-
From Benzyl (B1604629) Cyanide via Bromination and Friedel-Crafts Alkylation: A traditional and well-documented two-step method.
-
From Benzaldehyde (B42025) and Hydrogen Cyanide: A direct, one-pot synthesis.
-
From Bromodiphenylmethane (B105614) and Sodium Cyanide: A nucleophilic substitution pathway.
-
From Phenylacetonitrile (B145931) and Benzyl Alcohol: A more recent, environmentally conscious approach.
-
From Mandelonitrile (B1675950): An alternative route that avoids the use of elemental bromine.
-
From Diphenylacetamide Dehydration: A method starting from a more oxidized precursor.
Method 1: From Benzyl Cyanide via Bromination and Friedel-Crafts Alkylation
This classical two-step synthesis first involves the bromination of benzyl cyanide to yield α-bromo-α-phenylacetonitrile, which is a lachrymator. This intermediate is then used to alkylate benzene (B151609) in a Friedel-Crafts reaction catalyzed by a Lewis acid, typically aluminum chloride.
Experimental Protocol
Step A: α-Bromo-α-phenylacetonitrile Synthesis [1][2] In a well-ventilated fume hood, a 500-mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The flask is charged with 117 g (1 mole) of benzyl cyanide. The reaction vessel is heated to an internal temperature of 105-110 °C. While maintaining this temperature and stirring, 176 g (1.1 moles) of bromine is added dropwise over 1 hour. The reaction mixture is held at this temperature for an additional 15 minutes after the addition is complete, by which time the evolution of hydrogen bromide gas should have largely ceased. The hot mixture is then transferred to the dropping funnel for the next step.
Step B: this compound Synthesis [1][2] A 2-L three-necked round-bottom flask is fitted with a mechanical stirrer, the dropping funnel containing the α-bromo-α-phenylacetonitrile solution, and a reflux condenser. The flask is charged with 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of anhydrous aluminum chloride. The mixture is heated to a vigorous reflux with stirring. The α-bromo-α-phenylacetonitrile solution is then added dropwise over 2 hours. After the addition is complete, the reaction mixture is refluxed for an additional hour. The reaction is then cooled and quenched by pouring it into a mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water, sodium bicarbonate solution, and again with water, then dried over anhydrous sodium sulfate (B86663). The solvents are removed by distillation, and the crude product is purified by vacuum distillation to yield this compound.
Cost-Benefit Analysis
| Factor | Analysis |
| Raw Material Costs | Moderate. Benzyl cyanide and benzene are relatively inexpensive. Bromine and anhydrous aluminum chloride are the main cost drivers. |
| Yield & Purity | Reported yields are in the range of 50-60% for the two-step process.[1] An optimized version of this procedure reports yields of up to 80%. The purity of the distilled product is generally high. |
| Energy Consumption | High. The process requires prolonged heating at elevated temperatures for both the bromination and the Friedel-Crafts reaction steps. |
| Waste Generation | High. The process generates significant amounts of acidic aqueous waste containing aluminum salts and hydrogen bromide. Halogenated organic waste is also produced, which can be costly to dispose of. |
| Safety & Handling | Significant hazards. Bromine is highly corrosive and toxic. The intermediate, α-bromo-α-phenylacetonitrile, is a potent lachrymator, requiring specialized handling and ventilation. The Friedel-Crafts reaction can be vigorous. |
| Scalability | Good. This is a well-established industrial method. |
Synthesis Pathway
Method 2: From Benzaldehyde and Hydrogen Cyanide
This method offers a more direct, one-pot synthesis of this compound by reacting benzaldehyde and hydrogen cyanide with benzene in the presence of a strong Lewis acid catalyst like boron trifluoride.
Experimental Protocol
Approximately equivalent amounts of benzaldehyde and hydrogen cyanide are mixed with one to two equivalents of benzene. The mixture is cooled to about 0°C. One equivalent of boron trifluoride is then added at a rate that maintains the reaction temperature between 75-85°C. After the addition is complete, the reaction mixture is allowed to stand at room temperature for about four hours. The product is isolated by treating the reaction mixture with water to dissolve the boron trifluoride catalyst. The organic phase containing the this compound is then separated, washed, and the solvent is evaporated. The crude product can be purified by vacuum distillation or recrystallization. A reported yield for this method is approximately 80%.
Cost-Benefit Analysis
| Factor | Analysis |
| Raw Material Costs | Moderate to High. Benzaldehyde and benzene are relatively inexpensive. The cost of hydrogen cyanide and boron trifluoride can be significant, and their handling requires specialized equipment. |
| Yield & Purity | Good. Yields of around 80% have been reported. Purity after distillation is typically high. |
| Energy Consumption | Moderate. The reaction is exothermic and requires initial cooling, but then proceeds without external heating. |
| Waste Generation | Moderate. The primary waste stream is the aqueous solution of boron trifluoride, which requires neutralization and disposal. |
| Safety & Handling | High risk. Hydrogen cyanide is extremely toxic and requires stringent safety protocols and specialized handling facilities. Boron trifluoride is also a toxic and corrosive gas. |
| Scalability | Moderate. The handling of large quantities of hydrogen cyanide and boron trifluoride presents significant engineering and safety challenges for industrial-scale production. |
Synthesis Pathway
Method 3: From Bromodiphenylmethane and Sodium Cyanide
This alternative route involves a nucleophilic substitution reaction where the bromide in bromodiphenylmethane is displaced by the cyanide anion from sodium cyanide.
Experimental Protocol
A general procedure would involve dissolving bromodiphenylmethane in a suitable solvent, such as a polar aprotic solvent like DMSO or DMF, or using a phase-transfer catalyst in a biphasic system. Sodium cyanide is then added, and the mixture is heated to drive the reaction to completion. The reaction progress can be monitored by techniques like TLC or GC. After completion, the reaction mixture is worked up by extraction and washing to remove unreacted cyanide and inorganic salts. The solvent is then removed, and the crude this compound is purified by recrystallization or distillation.
Cost-Benefit Analysis
| Factor | Analysis |
| Raw Material Costs | High. Bromodiphenylmethane is a relatively expensive starting material. Sodium cyanide is moderately priced but highly toxic. |
| Yield & Purity | Potentially high yields can be achieved under optimized conditions. Purity depends on the efficiency of the workup and purification. |
| Energy Consumption | Moderate. The reaction typically requires heating, but likely less intensive than the Friedel-Crafts method. |
| Waste Generation | Moderate. The main waste is the aqueous solution containing sodium bromide and any unreacted sodium cyanide. |
| Safety & Handling | High risk. Sodium cyanide is highly toxic and requires careful handling and waste disposal procedures to avoid the release of hydrogen cyanide gas, especially in the presence of acid. |
| Scalability | Moderate. The cost of the starting material may limit its industrial-scale application. The handling of large quantities of sodium cyanide also poses safety challenges. |
Synthesis Pathway
Method 4: From Phenylacetonitrile and Benzyl Alcohol
This method represents a more modern and "green" approach to this compound synthesis, utilizing an α-aryl substitution reaction catalyzed by a sodium alkoxide.
Experimental Protocol
In a 500-mL three-necked flask, 150 g of benzyl alcohol is dissolved in 250 mL of ethyl acetate (B1210297). 80 g of sodium methoxide (B1231860) is added, and the mixture is stirred at 70°C for 2 hours. After cooling to room temperature, 120 mL of benzyl cyanide is added. The mixture is then heated to 110°C and allowed to react for 10-15 hours. After cooling, the reaction mixture is extracted with ethyl acetate and water. The organic layer is washed with water and dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the resulting oily residue is crystallized from a small amount of ethanol (B145695) to yield this compound. Reported yields for this method are around 90%.
Cost-Benefit Analysis
| Factor | Analysis |
| Raw Material Costs | Low to Moderate. Phenylacetonitrile (benzyl cyanide) and benzyl alcohol are readily available and relatively inexpensive. Sodium methoxide is also a common and affordable base. |
| Yield & Purity | High. Yields of up to 90% with high purity (99%) have been reported. |
| Energy Consumption | Moderate to High. The reaction requires heating at elevated temperatures for an extended period. |
| Waste Generation | Low. The primary byproducts are water and sodium salts, which are less hazardous than those from other methods. The use of toxic reagents like bromine is avoided. |
| Safety & Handling | Moderate. Sodium methoxide is a corrosive and water-reactive base. Benzyl cyanide is toxic. However, this method avoids the use of highly volatile and corrosive bromine and the lachrymatory intermediate. |
| Scalability | Good. The simpler procedure and use of less hazardous materials make it attractive for industrial-scale production. |
Synthesis Pathway
Method 5: From Mandelonitrile
This method provides an alternative to the bromination of benzyl cyanide, thereby avoiding the handling of bromine and the lachrymatory α-bromo-α-phenylacetonitrile.
Experimental Protocol
In a four-necked flask equipped with a stirrer, condenser, and thermometer, 133 g of mandelonitrile and 600 g of benzene are added. The mixture is maintained at a temperature below 45°C while 50 g of concentrated sulfuric acid (98%) is added dropwise over 30 minutes. After the addition is complete, the reaction is stirred at 40-45°C for 1 hour. Water is then added to the reaction mixture, and the layers are separated. The organic layer is washed with water, dried, and the benzene is removed by distillation. The final product, this compound, is obtained by vacuum distillation.
Cost-Benefit Analysis
| Factor | Analysis |
| Raw Material Costs | Moderate. Mandelonitrile is a key starting material, and its cost will be a significant factor. Benzene and concentrated sulfuric acid are inexpensive bulk chemicals. |
| Yield & Purity | The patent suggests this is a viable method, but specific yield and purity data are not provided in the snippet. Further investigation would be needed for a precise comparison. |
| Energy Consumption | Low to Moderate. The reaction is carried out at a relatively low temperature (below 45°C). |
| Waste Generation | Moderate. The primary waste is the acidic aqueous layer containing sulfuric acid, which requires neutralization before disposal. |
| Safety & Handling | Moderate. Concentrated sulfuric acid is highly corrosive. Mandelonitrile is a cyanohydrin and can release hydrogen cyanide, so it must be handled with care. However, it avoids the use of bromine. |
| Scalability | Potentially good. The use of common industrial chemicals and relatively mild conditions are favorable for scaling up. |
Synthesis Pathway
Method 6: From Diphenylacetamide Dehydration
This synthetic route involves the dehydration of diphenylacetamide to form the corresponding nitrile, this compound.
Experimental Protocol
A detailed experimental protocol for this specific dehydration to this compound was not found in the provided search results. However, a general procedure would involve heating diphenylacetamide with a dehydrating agent such as phosphorus pentoxide, phosphorus oxychloride, or thionyl chloride. The reaction would likely be carried out in an inert solvent. The workup would involve quenching the dehydrating agent and extracting the product, followed by purification. One source mentions the use of copper(II) acetate and a phosphine (B1218219) ligand with a siloxane reducing agent.
Cost-Benefit Analysis
| Factor | Analysis |
| Raw Material Costs | High. Diphenylacetamide is a specialty chemical and is likely to be more expensive than the starting materials for other methods. Dehydrating agents also add to the cost. |
| Yield & Purity | Dependent on the specific dehydrating agent and reaction conditions. Potentially high yields are possible. |
| Energy Consumption | Moderate to High. Dehydration reactions often require heating. |
| Waste Generation | Moderate to High. The use of phosphorus- or sulfur-based dehydrating agents results in phosphate (B84403) or sulfate waste, which requires appropriate disposal. |
| Safety & Handling | Moderate. The dehydrating agents used are often corrosive and moisture-sensitive. |
| Scalability | Limited. The cost of the starting material and the nature of the reagents may make this route less economically viable for large-scale production compared to other methods. |
Synthesis Pathway
Comparative Summary of Production Methods
The following table provides a summary of the key performance and cost-related metrics for the different this compound production methods discussed.
| Method | Starting Materials | Key Reagents/Catalysts | Reported Yield | Key Advantages | Key Disadvantages |
| 1. From Benzyl Cyanide | Benzyl Cyanide, Benzene | Bromine, AlCl₃ | 50-80% | Well-established, good for large scale. | Use of toxic bromine, lachrymatory intermediate, significant waste. |
| 2. From Benzaldehyde | Benzaldehyde, Benzene | Hydrogen Cyanide, Boron Trifluoride | ~80% | Direct, one-pot synthesis. | Use of extremely toxic hydrogen cyanide and toxic boron trifluoride. |
| 3. From Bromodiphenylmethane | Bromodiphenylmethane | Sodium Cyanide | High (not specified) | Potentially high yield. | Expensive starting material, use of highly toxic sodium cyanide. |
| 4. From Phenylacetonitrile & Benzyl Alcohol | Phenylacetonitrile, Benzyl Alcohol | Sodium Alkoxide | ~90% | High yield, high purity, avoids toxic reagents, "greener" process. | Long reaction times, requires elevated temperatures. |
| 5. From Mandelonitrile | Mandelonitrile, Benzene | Conc. H₂SO₄ | Not specified | Avoids bromine and lachrymatory intermediate, mild conditions. | Use of corrosive sulfuric acid, potential for HCN release from starting material. |
| 6. From Diphenylacetamide | Diphenylacetamide | Dehydrating Agent | Not specified | Alternative route. | Expensive starting material, potentially harsh reagents. |
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to most of the described synthesis methods, from reaction setup to product purification.
Conclusion
The choice of a production method for this compound depends on a multitude of factors, including the desired scale of production, available budget, safety infrastructure, and environmental considerations.
-
For large-scale industrial production where cost is a primary driver and robust safety measures are in place, the traditional method starting from benzyl cyanide remains a viable, albeit environmentally challenging, option.
-
The synthesis from benzaldehyde and hydrogen cyanide offers a more direct route with good yields but is hampered by the extreme toxicity of its key reagents, making it suitable only for facilities equipped to handle such hazardous materials.
-
The method utilizing phenylacetonitrile and benzyl alcohol emerges as a highly promising alternative, particularly for entities prioritizing safety, environmental impact, and high product purity. While it may involve longer reaction times, its high yield and avoidance of highly toxic and corrosive reagents make it an attractive "green" option for both laboratory and industrial settings.
-
The routes starting from mandelonitrile and bromodiphenylmethane present interesting alternatives that avoid certain hazardous reagents of the classical methods, but their cost-effectiveness will be highly dependent on the price and availability of the starting materials.
-
The dehydration of diphenylacetamide is likely to be the least economically favorable for bulk production due to the probable high cost of the starting material.
Ultimately, researchers and drug development professionals must weigh the trade-offs between raw material costs, reaction efficiency, safety, and environmental impact when selecting a synthetic route for this compound. For new process development, the method starting from phenylacetonitrile and benzyl alcohol appears to offer the most balanced and advantageous profile.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diphenylacetonitrile
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as Diphenylacetonitrile, is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
This compound is a compound that is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is toxic to aquatic life with long-lasting effects, making its proper disposal a matter of environmental stewardship.[4][5] Adherence to the following procedures will mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves. It is important to inspect gloves prior to use and use a proper glove removal technique.
-
Respiratory Protection: A NIOSH-approved dust respirator, especially when handling the solid form to avoid dust generation.
-
Body Protection: A lab coat or other suitable protective clothing.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company. Do not, under any circumstances, allow this chemical to enter drains or the environment.
-
Waste Identification and Collection:
-
Collect surplus and non-recyclable this compound in its original container or a clearly labeled, suitable, and closed container.
-
Avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Spill Management:
-
In the event of a spill, immediately clean it up while wearing the appropriate PPE.
-
Sweep up the solid material, taking care to minimize dust generation.
-
Place the collected material into a suitable, clean, dry, and closed container for disposal.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method:
-
The recommended method of disposal is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This process must be carried out by a licensed and approved waste disposal facility.
-
-
Disposal of Contaminated Materials:
-
Dispose of any contaminated items, such as gloves, weighing paper, or absorbent pads, as hazardous waste in the same manner as the chemical itself.
-
Contaminated packaging should also be treated as unused product and disposed of accordingly.
-
Quantitative Data Summary
While specific quantitative thresholds for disposal methods are determined by local, regional, and national regulations, the following table summarizes key hazard information for this compound.
| Parameter | Value | Reference |
| Acute Oral Toxicity | Category 3: Toxic if swallowed | |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation | |
| Aquatic Toxicity | Toxic to aquatic life with long lasting effects |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and the most current Safety Data Sheet for this compound before handling and disposal.
References
Essential Safety and Operational Guide for Diphenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Diphenylacetonitrile. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Immediate Safety Information
This compound is a toxic and hazardous compound that requires careful handling. It is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3].
Hazard Identification and First Aid
| Hazard | Description | First Aid Measures |
| Acute Oral Toxicity | Toxic if swallowed[1][2]. | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting. |
| Skin Corrosion/Irritation | Causes skin irritation. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Respiratory Irritation | May cause respiratory irritation. | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Logistical Information: Handling and Storage
Proper handling and storage are paramount to prevent exposure and maintain the chemical's stability.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood to minimize exposure to dust or vapors.
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. | Prevents skin contact, which can cause irritation. |
| Skin and Body Protection | Protective clothing, including a lab coat. For larger quantities, consider impervious clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate or for large spills. | Protects against inhalation of dust or vapors that can cause respiratory tract irritation. |
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
-
Keep the container tightly closed and store in a locked cabinet or area accessible only to authorized personnel.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is worn correctly and that the work area (fume hood) is clean and operational.
-
Weighing and Transfer :
-
Handle this compound as a solid powder.
-
Carefully weigh the required amount in a tared container inside the fume hood.
-
Avoid generating dust.
-
Use a spatula for transfers.
-
-
Dissolving :
-
If dissolving, add the solid to the solvent slowly while stirring in a closed or contained system.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin after handling.
-
Decontaminate all equipment and the work surface.
-
Remove and properly store or dispose of PPE.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a clearly labeled, sealed, and suitable container for hazardous waste.
-
Do not mix with other waste streams.
-
-
Disposal Method :
-
Dispose of the waste through an approved waste disposal plant.
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Always follow local, state, and federal regulations for hazardous waste disposal.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁N | |
| Molecular Weight | 193.25 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 71-76 °C (160-169 °F) | |
| Boiling Point | 181 °C (358 °F) at 12 mmHg | |
| Flash Point | 120 °C (248 °F) |
Experimental Protocol: Synthesis of Methadone Intermediate
This compound is a key precursor in the synthesis of methadone. The following is a detailed methodology for the alkylation of this compound to form the methadone nitrile intermediate.
Materials:
-
This compound
-
Dimethylformamide (DMF), dried
-
Sodium hydroxide (B78521) (NaOH), finely ground
-
1-dimethylamino-2-chloropropane
-
Nitrogen gas
-
Water
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
In a fume hood, add 60 ml of dimethylformamide to a flask containing a slurry of 8g of finely ground sodium hydroxide under a nitrogen atmosphere.
-
With stirring, add a solution of 19.3 g of this compound in 60 ml of dimethylformamide to the flask. The formation of the dark red nitrile anion should be observed.
-
Heat the mixture to 75°C ± 5°C.
-
Slowly add 14.85 g of 1-dimethylamino-2-chloropropane to the reaction mixture, maintaining the temperature between 75-80°C. Use external cooling if necessary.
-
Continue stirring the reaction mixture at 75°C under a nitrogen atmosphere for one hour.
-
After one hour, cool the reaction mixture and dilute it with 250 ml of water.
-
The resulting mixture contains the isomeric nitriles, which can then be extracted and purified for the subsequent steps in the methadone synthesis.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of the methadone nitrile intermediate from this compound.
Caption: Workflow for the synthesis of methadone nitrile intermediate.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
